Product packaging for 2-(5-Hydroxypentyl)phenol(Cat. No.:CAS No. 112998-54-6)

2-(5-Hydroxypentyl)phenol

Cat. No.: B15420320
CAS No.: 112998-54-6
M. Wt: 180.24 g/mol
InChI Key: XCEKYEUYFFEWFK-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentyl)phenol is an organic compound of interest in chemical research and development. It features a phenolic ring, a hallmark of many biologically active molecules, tethered to a flexible pentanol chain. This structure, containing both a polar hydroxyl group and an aromatic ring, makes it a valuable bifunctional building block in synthetic chemistry . Compounds with similar hydroxypentylphenol motifs are frequently utilized as precursors in the synthesis of more complex chemical entities. For instance, research demonstrates that ligands derived from 5-amino-1-pentanol and phenolic aldehydes can be used to create coordination complexes with metals like copper(II), which are studied for their structural and potential catalytic properties . Furthermore, structurally related phenolic compounds with hydroxypentyl chains are investigated in pharmaceutical research for their interactions with biological targets . This suggests that this compound itself could serve as a key intermediate in metallo-organic chemistry, materials science, and medicinal chemistry research. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B15420320 2-(5-Hydroxypentyl)phenol CAS No. 112998-54-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112998-54-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(5-hydroxypentyl)phenol

InChI

InChI=1S/C11H16O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h3-4,7-8,12-13H,1-2,5-6,9H2

InChI Key

XCEKYEUYFFEWFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are ubiquitous in nature and have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide focuses on the specific, albeit lesser-studied, molecule, 2-(5-hydroxypentyl)phenol. This compound features a phenol core with a five-carbon aliphatic chain terminating in a primary alcohol, substituted at the ortho position. This unique structure suggests potential for interesting physicochemical properties and biological activities, warranting a thorough theoretical exploration.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring monosubstituted with a hydroxyl group, and a 5-hydroxypentyl group at the adjacent carbon (position 2).

Predicted and Comparative Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, alongside experimentally determined values for related compounds to provide context and a basis for estimation.

PropertyPredicted/Known ValueComparison Compounds and their Values
Molecular Formula C₁₁H₁₆O₂2-Pentylphenol: C₁₁H₁₆O[1]
Molecular Weight 180.24 g/mol 2-Pentylphenol: 164.24 g/mol [2][1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid4-Pentylphenol: Clear light yellow to light brown liquid[3]
Boiling Point Predicted: > 250 °C4-Pentylphenol: 250 °C[4]
Melting Point Predicted: < 25 °C4-Pentylphenol: 22 °C[4]
Density Predicted: ~1.0 g/mL4-Pentylphenol: 0.960 g/mL at 20 °C[3]
Water Solubility Predicted: Low to moderate4-tert-Butylphenol: 607.2 mg/L at 25°C; 4-tert-Pentylphenol: 193 mg/L at 21°C[5]
log Kow (Octanol-Water Partition Coefficient) Predicted: ~3.5 - 4.04-tert-Butylphenol: 3.3[5]; 4-tert-Pentylphenol: 3.9[5]
pKa Predicted: ~104-tert-Butylphenol: 10.16[5]

Spectroscopic and Chromatographic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the two hydroxyl protons. The aromatic protons would appear in the range of 6.7-7.2 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely resonate around 2.5-2.7 ppm. The signals for the other methylene groups of the pentyl chain would be found between 1.3 and 1.7 ppm. The terminal methylene group adjacent to the hydroxyl group (CH₂OH) would be shifted downfield to approximately 3.6 ppm. The phenolic hydroxyl proton would likely be a broad singlet between 4-7 ppm, while the alcoholic hydroxyl proton would also be a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing around 150-155 ppm. The other aromatic carbons would resonate in the 115-130 ppm range. The carbons of the alkyl chain would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 180. Fragmentation would likely involve cleavage of the alkyl chain and loss of water. Common fragments would include the benzylic cation and other fragments resulting from the cleavage of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching vibrations would be visible in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from phenol: Friedel-Crafts acylation followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Phenol with 5-Hydroxypentanoyl Chloride

This reaction introduces the acyl group onto the aromatic ring. The hydroxyl group of phenol is ortho, para-directing, so a mixture of ortho and para isomers is expected.

  • Materials: Phenol, 5-hydroxypentanoyl chloride (or a protected version), aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol in nitrobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

    • Add 5-hydroxypentanoyl chloride (or its protected form) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at a specified temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting mixture of ortho and para isomers can be separated by column chromatography.

Step 2: Reduction of the Ketone (e.g., Clemmensen or Wolff-Kishner Reduction)

The carbonyl group of the acylated phenol is reduced to a methylene group to yield the final product.

  • Clemmensen Reduction (Acidic Conditions): [6][7][8][9][10]

    • Materials: 2-(5-hydroxypentanoyl)phenol, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.

    • Procedure:

      • Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.

      • In a round-bottom flask, add the acylated phenol, concentrated HCl, toluene, and the prepared zinc amalgam.

      • Heat the mixture under reflux for an extended period (e.g., 24-48 hours), with periodic additions of concentrated HCl.

      • After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

      • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

      • Purify the product by column chromatography.

  • Wolff-Kishner Reduction (Basic Conditions): [6]

    • Materials: 2-(5-hydroxypentanoyl)phenol, hydrazine hydrate, potassium hydroxide, diethylene glycol.

    • Procedure:

      • In a flask equipped with a reflux condenser, mix the acylated phenol, hydrazine hydrate, and diethylene glycol.

      • Heat the mixture to reflux for a few hours.

      • Add potassium hydroxide pellets and continue to heat, allowing water and excess hydrazine to distill off.

      • Once the temperature of the reaction mixture reaches around 200 °C, maintain it at this temperature for several hours.

      • Cool the mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether).

      • Wash the organic extract, dry it, and remove the solvent.

      • Purify the product by column chromatography.

Potential Biological Activity and Signaling Pathways

Long-chain alkylphenols are known to possess a range of biological activities, and it is plausible that this compound would exhibit similar properties.[11][12]

Endocrine Disruption

One of the most studied aspects of long-chain alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs).[11][12] They can mimic the action of estrogen by binding to estrogen receptors, which can lead to various adverse health effects.[5]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The presence of the alkyl chain in this compound could enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antiseptic or disinfectant.

Modulation of Signaling Pathways

Phenolic compounds can influence various intracellular signaling pathways, often related to inflammation and oxidative stress.[13][14] Key pathways that could potentially be modulated by this compound include:

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[14]

  • MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation. Phenols can modulate the activity of different MAPK pathways.[14]

  • Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Some phenolic compounds can activate Nrf2, leading to the expression of antioxidant and detoxifying enzymes.[14]

Visualizations

Synthesis_of_2_5_Hydroxypentyl_phenol cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Phenol Phenol Acylated_Phenol 2-(5-Hydroxypentanoyl)phenol Phenol->Acylated_Phenol AlCl₃ Acyl_Chloride 5-Hydroxypentanoyl Chloride Acyl_Chloride->Acylated_Phenol Final_Product This compound Acylated_Phenol->Final_Product Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) Experimental_Workflow Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR ¹H and ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR Purity_Analysis Purity Analysis (HPLC, GC) Structure_Verification->Purity_Analysis Biological_Assay Biological Activity Screening Purity_Analysis->Biological_Assay Phenolic_Signaling_Pathway Phenolic_Compound Phenolic Compound (e.g., this compound) Receptor Membrane/Intracellular Receptor Phenolic_Compound->Receptor Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, Nrf2) Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Cellular_Response

References

Synthesis of 2-(5-Hydroxypentyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viable synthetic pathways for the preparation of 2-(5-hydroxypentyl)phenol, a key intermediate in various research and development applications. The following sections detail three distinct and plausible synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Route A: Grignard Reaction Pathway

This pathway constructs the carbon skeleton through the nucleophilic addition of a Grignar d reagent to a suitable electrophile, followed by demethylation to yield the target phenol.

Experimental Protocol

Step 1: Synthesis of 2-Methoxyphenylmagnesium Bromide

  • Materials: Magnesium turnings, 2-bromoanisole, anhydrous tetrahydrofuran (THF).

  • Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromoanisole (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel to the stirred magnesium suspension under a nitrogen atmosphere. The reaction is typically initiated with gentle heating. After the addition is complete, the mixture is refluxed for 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of 2-methoxyphenylmagnesium bromide is then cooled to 0 °C for the next step.

Step 2: Reaction with 5-(tetrahydropyran-2-yloxy)pentanal

  • Materials: 2-Methoxyphenylmagnesium bromide solution, 5-(tetrahydropyran-2-yloxy)pentanal, anhydrous THF, saturated aqueous ammonium chloride solution.

  • Procedure: A solution of 5-(tetrahydropyran-2-yloxy)pentanal (1.0 eq.) in anhydrous THF is added dropwise to the cooled (0 °C) Grignard reagent solution with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected diol.

Step 3: Deprotection and Demethylation

  • Materials: Crude protected diol, boron tribromide (BBr₃), dichloromethane (DCM), methanol, saturated aqueous sodium bicarbonate solution.

  • Procedure: The crude product from the previous step is dissolved in anhydrous DCM and cooled to -78 °C under a nitrogen atmosphere. A solution of boron tribromide (2.5 eq.) in DCM is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water. The mixture is neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.[1][2][3][4][5]

Quantitative Data
StepReactionReactantsProductTypical Yield (%)
1Grignard Formation2-Bromoanisole, Mg2-Methoxyphenylmagnesium bromide>90% (in solution)
2Grignard Addition2-Methoxyphenylmagnesium bromide, 5-(THP-oxy)pentanal1-(2-Methoxyphenyl)-5-(THP-oxy)pentan-1-ol70-85%[6][7][8]
3Demethylation1-(2-Methoxyphenyl)-5-(THP-oxy)pentan-1-ol, BBr₃This compound75-90%[1][5]

Process Visualization

Route_A cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Demethylation 2-Bromoanisole 2-Bromoanisole 2-Methoxyphenylmagnesium_bromide 2-Methoxyphenylmagnesium_bromide 2-Bromoanisole->2-Methoxyphenylmagnesium_bromide Mg, THF Protected_Diol 1-(2-Methoxyphenyl)-5- (tetrahydropyran-2-yloxy)pentan-1-ol 2-Methoxyphenylmagnesium_bromide->Protected_Diol 1. 5-(THP-oxy)pentanal 2. H₃O⁺ workup This compound This compound Protected_Diol->this compound BBr₃, DCM

Caption: Grignard reaction pathway for the synthesis of this compound.

Route B: Friedel-Crafts Acylation and Reduction Pathway

This route involves the acylation of a protected phenol, followed by reduction of the resulting ketone and subsequent deprotection to furnish the final product.

Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Materials: Anisole, 5-chlorovaleryl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry DCM at 0 °C, 5-chlorovaleryl chloride (1.1 eq.) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of anisole (1.0 eq.) in DCM is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give 4-methoxy-5'-chlorovalerophenone.[9][10][11][12][13][14][15][16][17]

Step 2: Clemmensen Reduction

  • Materials: 4-Methoxy-5'-chlorovalerophenone, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure: A mixture of 4-methoxy-5'-chlorovalerophenone (1.0 eq.), amalgamated zinc wool, concentrated hydrochloric acid, water, and toluene is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reflux period. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield 2-(5-chloropentyl)anisole.[18][19][20][21][22]

Step 3: Hydroxylation and Demethylation

  • Materials: 2-(5-Chloropentyl)anisole, sodium hydroxide (NaOH), water, boron tribromide (BBr₃), dichloromethane (DCM).

  • Procedure: The 2-(5-chloropentyl)anisole is first hydrolyzed to the corresponding alcohol by refluxing with aqueous sodium hydroxide. After an acidic workup, the resulting 5-(2-methoxyphenyl)pentan-1-ol is isolated. This intermediate is then subjected to demethylation as described in Route A, Step 3, using boron tribromide in DCM to afford this compound.

Quantitative Data
StepReactionReactantsProductTypical Yield (%)
1Friedel-Crafts AcylationAnisole, 5-Chlorovaleryl chloride4-Methoxy-5'-chlorovalerophenone80-90%[10][14]
2Clemmensen Reduction4-Methoxy-5'-chlorovalerophenone, Zn(Hg), HCl2-(5-Chloropentyl)anisole60-75%[19]
3Hydroxylation & Demethylation2-(5-Chloropentyl)anisoleThis compound70-85% (over two steps)

Process Visualization

Route_B cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Hydroxylation & Demethylation Anisole Anisole Aryl_Ketone 4-Methoxy-5'- chlorovalerophenone Anisole->Aryl_Ketone 5-Chlorovaleryl chloride, AlCl₃, DCM Alkyl_Anisole 2-(5-Chloropentyl)anisole Aryl_Ketone->Alkyl_Anisole Zn(Hg), HCl This compound This compound Alkyl_Anisole->this compound 1. NaOH(aq) 2. BBr₃, DCM

Caption: Friedel-Crafts and reduction pathway for this compound synthesis.

Route C: Phenol Alkylation and Hydroboration-Oxidation Pathway

This elegant route utilizes the Claisen rearrangement to introduce an allyl group, which is subsequently converted to the desired primary alcohol via hydroboration-oxidation.

Experimental Protocol

Step 1: O-Allylation of Phenol

  • Materials: Phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure: A mixture of phenol (1.0 eq.), allyl bromide (1.2 eq.), and potassium carbonate (1.5 eq.) in acetone is heated to reflux for 4-6 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with 10% aqueous sodium hydroxide to remove unreacted phenol, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give allyl phenyl ether.[23][24]

Step 2: Claisen Rearrangement

  • Materials: Allyl phenyl ether.

  • Procedure: Allyl phenyl ether is heated neat (without solvent) to a temperature of 180-220 °C for 2-4 hours.[23][25] The reaction progress can be monitored by the increase in the boiling point of the mixture.[25] Upon completion, the reaction mixture is cooled, and the resulting crude 2-allylphenol can be purified by vacuum distillation. A nearly quantitative yield is often achieved.[25]

Step 3: Hydroboration-Oxidation

  • Materials: 2-Allylphenol, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), aqueous sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • Procedure: To a solution of 2-allylphenol (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a 1.0 M solution of BH₃·THF (1.1 eq.) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is then cooled back to 0 °C, and water is slowly added to quench the excess borane, followed by the dropwise addition of 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[26][27][28][29][30][31][32][33][34][35]

Quantitative Data
StepReactionReactantsProductTypical Yield (%)
1 & 2O-Allylation & Claisen RearrangementPhenol, Allyl bromide2-Allylphenol70-85% (over two steps)[23]
3Hydroboration-Oxidation2-Allylphenol, BH₃·THF, H₂O₂/NaOHThis compound70-87%[30]

Process Visualization

Route_C cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Hydroboration-Oxidation Phenol Phenol Allyl_Phenyl_Ether Allyl_Phenyl_Ether Phenol->Allyl_Phenyl_Ether Allyl bromide, K₂CO₃, Acetone 2-Allylphenol 2-Allylphenol Allyl_Phenyl_Ether->2-Allylphenol Heat (180-220 °C) This compound This compound 2-Allylphenol->this compound 1. BH₃·THF 2. H₂O₂, NaOH

Caption: Phenol alkylation and hydroboration pathway for this compound synthesis.

References

An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Hydroxypentyl)phenol, including its nomenclature, predicted physical and spectroscopic properties, a detailed synthesis protocol, and an illustrative signaling pathway. Due to the compound's limited commercial availability, a registered CAS number has not been identified in public databases.

Nomenclature and Structure

The nomenclature of phenol derivatives follows IUPAC guidelines, where the benzene ring with a hydroxyl group is the parent structure.[1][2] For substituted phenols, the carbon atom bearing the hydroxyl group is designated as position 1.

Aspect Details
IUPAC Name This compound
Synonyms o-(5-Hydroxypentyl)phenol
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.25 g/mol
Structure A phenol ring substituted at the ortho position with a 5-hydroxypentyl group.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the general characteristics of ortho-substituted phenols.

Property Predicted Value/Characteristic Justification
Appearance Colorless to pale yellow viscous liquid or low-melting solidTypical for many substituted phenols.
Boiling Point > 200 °CThe presence of two hydroxyl groups allows for hydrogen bonding, leading to a relatively high boiling point.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)The hydrophobic benzene ring and pentyl chain limit water solubility, while the polar hydroxyl groups allow for solubility in organic solvents.
Acidity (pKa) ~10Similar to other alkyl-substituted phenols.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy [3][4]

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Ar-H (Aromatic)6.7 - 7.2mComplex multiplet due to ortho substitution.
Ar-OH4.0 - 7.0br sBroad singlet, exchangeable with D₂O.[4]
-CH₂- (benzylic)2.5 - 2.8tTriplet, coupled with the adjacent CH₂ group.
-CH₂- (alkyl chain)1.2 - 1.7mMultiplet for the three internal methylene groups.
-CH₂-OH3.6 - 3.8tTriplet, coupled with the adjacent CH₂ group.
-CH₂-OH1.5 - 2.5br sBroad singlet for the hydroxyl proton, exchangeable with D₂O.

¹³C NMR Spectroscopy [5]

Carbon Predicted Chemical Shift (ppm)
C-OH (Aromatic)150 - 155
C-C₅H₁₀OH (Aromatic)125 - 130
Aromatic CH115 - 130
-CH₂- (benzylic)30 - 35
-CH₂- (alkyl chain)25 - 40
-CH₂-OH60 - 65

Infrared (IR) Spectroscopy [6][7][8][9][10]

Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H Stretch (phenolic)3200 - 3600Broad
O-H Stretch (alcoholic)3200 - 3600Broad
C-H Stretch (aromatic)3000 - 3100Sharp
C-H Stretch (aliphatic)2850 - 3000Sharp
C=C Stretch (aromatic)1450 - 1600Sharp
C-O Stretch (phenolic)1150 - 1250Sharp
C-O Stretch (alcoholic)1000 - 1100Sharp

Mass Spectrometry (MS) [11][12][13]

m/z Interpretation
180Molecular ion (M⁺)
162[M - H₂O]⁺
107[M - C₅H₁₀OH]⁺ (benzylic cleavage)
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving Friedel-Crafts acylation of a protected phenol followed by reduction of the resulting ketone.[14][15][16][17][18]

Step 1: Friedel-Crafts Acylation of 2-Methoxyphenyl Acetate

  • Protection of Phenol: The hydroxyl group of phenol is first protected to prevent side reactions. A common protecting group is the methyl ether, forming anisole.

  • Acylation: Anisole is then acylated using 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl chain at the ortho position. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures.

  • Work-up: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product.

Step 2: Reduction of the Ketone and Deprotection

  • Reduction: The keto group of the acylated product is reduced to a methylene group using a standard reduction method, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

  • Deprotection: The methyl ether protecting group is cleaved using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.

  • Purification: The final product is purified using column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction & Deprotection Anisole Anisole Reaction1 Acylation Anisole->Reaction1 AcylChloride 5-Chlorovaleryl Chloride AcylChloride->Reaction1 Catalyst AlCl₃ in CH₂Cl₂ Catalyst->Reaction1 AcylatedProduct 1-(2-methoxyphenyl)-5-chloropentan-1-one Reduction Reduction AcylatedProduct->Reduction Reaction1->AcylatedProduct ReducingAgent Zn(Hg), HCl (Clemmensen) ReducingAgent->Reduction ReducedProduct 1-(5-chloropentyl)-2-methoxybenzene Deprotection Deprotection & Hydrolysis ReducedProduct->Deprotection DeprotectionAgent BBr₃ DeprotectionAgent->Deprotection FinalProduct This compound Reduction->ReducedProduct Deprotection->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Illustrative Signaling Pathway

While no specific signaling pathway for this compound has been documented, many phenolic compounds act as signaling molecules in biological systems. For instance, salicylic acid is a key plant hormone involved in defense signaling.[19] The diagram below illustrates a generic signaling pathway where a phenolic compound acts as a ligand.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor SignalTransduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->SignalTransduction Activation PhenolicCompound This compound (Ligand) PhenolicCompound->Receptor Binding TranscriptionFactor Transcription Factor SignalTransduction->TranscriptionFactor Activation DNA DNA TranscriptionFactor->DNA Binding to Promoter GeneExpression Altered Gene Expression DNA->GeneExpression Transcription & Translation

References

The Therapeutic Landscape of Phenol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Phenol derivatives, a diverse class of organic compounds characterized by a hydroxyl group attached to an aromatic ring, represent a cornerstone in natural product chemistry and medicinal chemistry. Found abundantly in plants, they are integral to the human diet and traditional medicine.[1][2][3][4] Their therapeutic versatility stems from their chemical structure, which allows them to act as potent antioxidants, modulators of key cellular signaling pathways, and inhibitors of various enzymes.[3] This technical guide provides an in-depth analysis of the significant therapeutic applications of phenol derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers and professionals in the field of drug discovery and development.

Antioxidant Applications

Phenolic compounds are renowned for their potent antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.[5] Oxidative stress is a key pathological factor in numerous chronic diseases, making antioxidant capacity a critical therapeutic target.[6]

The antioxidant mechanism of phenolic compounds is rooted in their chemical structure, particularly the hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radical through resonance.[7] This radical scavenging activity is a fundamental aspect of their protective effects.

Quantitative Data: Radical Scavenging Activity

The efficacy of antioxidants is often quantified by their IC50 value—the concentration required to scavenge 50% of a given free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). A lower IC50 value indicates higher antioxidant activity.

Phenolic CompoundAssayIC50 Value (µM)Target Cell/RadicalReference
Gallic AcidDPPH< 20 ppmDPPH Radical[8]
Caffeic AcidDPPH< 20 ppmDPPH Radical[8]
QuercetinDPPH< 60 ppmDPPH Radical[8]
Tannic AcidDPPH< 20 ppmDPPH Radical[8]
CatecholDPPH< 80 ppmDPPH Radical[8]
Signaling Pathway: The Nrf2-ARE Axis

Phenol derivatives do not only act as direct radical scavengers but also upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[10][12] Oxidative stress or the presence of electrophilic phenols disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[12][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[12][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol Phenol Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Phenol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 (Ubiquitination) Nrf2_free->Keap1 degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes activates transcription

Nrf2 antioxidant response pathway activation.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the in vitro antioxidant capacity of phenol derivatives.[15][16][17]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[17]

    • Prepare various concentrations of the test phenol derivative in methanol.

    • Prepare a positive control solution, typically ascorbic acid or Trolox, at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.[18]

    • Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent across all wells.[18]

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[17][19]

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[17][18]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Effects

Chronic inflammation is a critical factor in the pathogenesis of many diseases.[20][21] Phenolic compounds exhibit significant anti-inflammatory properties by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, and by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).[20][22][23]

Signaling Pathway: Inhibition of NF-κB

The NF-κB transcription factor family is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[24][25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Many phenol derivatives, such as curcumin and resveratrol, can inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB activation, thereby suppressing the inflammatory cascade.[9][20][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB phosphorylates IκB NFkB_free NF-κB (Active) NFkB_IkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Phenol Phenol Derivatives Phenol->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Inhibition of the NF-κB inflammatory pathway.

Anticancer Properties

Phenol derivatives have emerged as promising agents in cancer prevention and therapy.[1][2][27] Their anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of various cancer-related signaling pathways.[27][28]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines, measured as an IC50 value—the concentration that inhibits cell growth by 50%.

Phenolic CompoundCancer Cell LineIC50 Value (µM)MechanismReference
Tetrahydroquinoline derivativeU2OS (Osteosarcoma)50.5 ± 3.8Apoptosis Induction[29][30]
Bromophenol derivativeK562 (Myelogenous Leukemia)13.9 µg/mLApoptosis Induction[28]
Gallic AcidFaDu, Cal33 (Oral Squamous Cell Carcinoma)-Enhances Docetaxel efficacy[27]
Experimental Workflow: Screening for Anticancer Activity

The process of identifying and validating the anticancer potential of phenol derivatives typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Anticancer_Screening_Workflow A Library of Phenol Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Hit Identification (Compounds with low IC50) B->C D Mechanistic Studies (Apoptosis, Cell Cycle Analysis) C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Animal Models (Xenograft Studies) E->F G Preclinical Development F->G

General workflow for anticancer drug discovery.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31][32]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[33]

    • Treat the cells with various concentrations of the test phenol derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[32][33]

    • Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[34]

    • Incubate the plate at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[31]

  • Solubilization and Measurement:

    • After incubation, carefully remove the MTT medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[33]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 570 and 590 nm.

  • Data Analysis:

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • The IC50 value is determined from the dose-response curve.

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress.[6][35] Polyphenolic compounds, including curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG), have shown significant neuroprotective effects.[6][9][35] They can cross the blood-brain barrier and exert their effects by reducing oxidative damage, suppressing neuroinflammation, and modulating signaling pathways involved in neuronal survival and plasticity.[6][36][37]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Phenol derivatives from natural sources have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[38][39][40][41] Their mechanisms of action often involve disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[8][38]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Phenolic CompoundMicroorganismMIC (µg/mL)Reference
Caffeic AcidStaphylococcus aureus256 - 1024[40]
Gallic AcidEscherichia coli< 20 ppm[8]
Gallic AcidPseudomonas aeruginosa< 60 ppm[8]
Tannic AcidPseudomonas aeruginosa< 40 ppm[8]
QuercetinBacillus subtilis< 60 ppm[8]

Enzyme Inhibition

The biological activities of many phenol derivatives are also linked to their ability to inhibit specific enzymes. This inhibition can be a key mechanism in their therapeutic effects. For example, some flavonoids and phenolic acids are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain.[23][42] Others have been shown to inhibit carbonic anhydrases, which are targets for diuretics and anti-glaucoma drugs, demonstrating the potential for phenols to serve as scaffolds for a new class of inhibitors.[43][44]

Conclusion

Phenol derivatives represent a vast and structurally diverse class of compounds with a remarkable spectrum of therapeutic applications. Their ability to counteract oxidative stress, quell inflammation, inhibit cancer cell growth, protect neurons, and combat microbial infections positions them as highly valuable leads in modern drug discovery. The mechanisms underlying these effects, particularly the modulation of critical signaling pathways like Nrf2 and NF-κB, are areas of intense research. The data and protocols presented in this guide underscore the significant potential of phenol derivatives and provide a foundational framework for further investigation and development of novel therapeutics by researchers and scientists in the pharmaceutical industry.

References

A Technical Guide to the Solubility and Stability of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Hydroxypentyl)phenol is an organic compound featuring a phenol group substituted with a 5-hydroxypentyl chain. Its chemical structure suggests a molecule with both hydrophilic (hydroxyl groups) and lipophilic (phenyl ring and pentyl chain) characteristics, influencing its solubility in various solvents. The phenolic hydroxyl group is susceptible to oxidation, which is a primary consideration for its stability. Understanding these properties is crucial for its application in research and drug development, particularly for formulation, storage, and delivery.

Predicted Solubility Profile

The solubility of this compound is predicted to be influenced by the polarity of the solvent, temperature, and the pH of aqueous solutions.

  • Aqueous Solubility: Due to the presence of two hydroxyl groups, some solubility in water is expected. However, the non-polar phenyl ring and the five-carbon chain will limit its aqueous solubility. The pH of the solution will significantly impact solubility; in alkaline conditions, the phenolic hydroxyl group will deprotonate to form a more soluble phenoxide ion.

  • Organic Solvent Solubility: Higher solubility is anticipated in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), which can engage in hydrogen bonding with the hydroxyl groups.[1] It is also expected to be soluble in less polar solvents like ethyl acetate and acetone, though to a lesser extent. Solubility in non-polar solvents like hexane is predicted to be low.

Table 1: Predicted Solubility of this compound in Common Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighHydrogen bonding with hydroxyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Non-Polar Hexane, TolueneLowDominated by lipophilic character of the backbone.

Predicted Stability Profile

The stability of this compound is primarily dictated by the reactivity of the phenolic hydroxyl group, which is prone to oxidation.

  • Oxidative Stability: Phenols can oxidize to form colored quinone-type compounds, especially in the presence of oxygen, light, and metal ions. This process can be accelerated at higher temperatures and pH.

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation, particularly oxidative pathways.

  • Photostability: Exposure to UV light can provide the energy to initiate oxidation, leading to degradation.

  • pH Stability: The compound is expected to be more stable in acidic to neutral aqueous solutions. In alkaline conditions, the formation of the phenoxide ion increases its susceptibility to oxidation.

Table 2: Factors Influencing the Stability of this compound
FactorEffect on StabilityRecommended Mitigation
Oxygen Promotes oxidationStore under an inert atmosphere (e.g., nitrogen, argon).
Light Can initiate photo-degradationStore in amber vials or protect from light.
Temperature High temperatures accelerate degradationStore at controlled room temperature or refrigerated.
pH Alkaline pH increases susceptibility to oxidationMaintain a neutral to slightly acidic pH for aqueous solutions.
Metal Ions Can catalyze oxidationUse high-purity solvents and avoid contact with reactive metals.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge/Filter to separate undissolved solid B->C Isolate Saturated Solution D Analyze supernatant by HPLC or UV-Vis C->D Determine Concentration

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Assessment: ICH Guideline Approach

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.[3]

Methodology:

  • Sample Preparation: Prepare samples of this compound, both as a solid and in relevant solutions.

  • Storage Conditions: Store samples under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity and Degradants: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Assay: Determine the concentration of the active substance.

G cluster_setup Study Setup cluster_execution Study Execution A Prepare Samples (Solid & Solution) B Define Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->B C Set Time Points (0, 3, 6, 12 months) B->C D Store Samples C->D E Pull Samples at Time Points D->E F Visual Inspection E->F G HPLC for Purity/Degradants E->G H Assay of Parent Compound E->H

Caption: Workflow for a formal stability study based on ICH guidelines.

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily governed by the oxidation of the phenol group. This process can be influenced by several factors, as illustrated below.

G cluster_factors Initiating Factors Phenol This compound Oxidized Quinone-type Degradants Phenol->Oxidized Oxidation Light Light (UV) Light->Oxidized Oxygen Oxygen Oxygen->Oxidized Heat Heat Heat->Oxidized Metals Metal Ions Metals->Oxidized Catalyzes

Caption: Factors influencing the oxidative degradation of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the behavior of similar phenolic compounds. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters. Such data is essential for the successful development of formulations containing this compound, ensuring its efficacy and safety.

References

Spectroscopic Profile of 2-(5-Hydroxypentyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(5-Hydroxypentyl)phenol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H
~7.05t1HAr-H
~6.85t1HAr-H
~6.75d1HAr-H
~4.80s (broad)1HAr-OH
~3.60t2H-CH₂-OH
~2.60t2HAr-CH₂-
~1.60m2HAr-CH₂-CH₂-
~1.40-1.30m4H-CH₂-CH₂-CH₂-
~1.20s (broad)1H-CH₂-OH
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~154.0Ar-C-OH
~130.0Ar-C
~128.0Ar-C
~127.0Ar-C-CH₂
~121.0Ar-C
~115.0Ar-C
~62.5-CH₂-OH
~32.0Ar-CH₂-
~31.5-CH₂-
~29.0-CH₂-
~25.5-CH₂-
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch (Alcohol & Phenol)[1][2][3][4]
3100-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
1600, 1500Medium-StrongAromatic C=C Bending[1][3]
1450MediumC-H Bending (Aliphatic)
1250StrongC-O Stretch (Phenol)[1]
1050StrongC-O Stretch (Alcohol)[1][4]
Table 4: Predicted Mass Spectrometry Data
m/zFragmentation
180[M]⁺ (Molecular Ion)
162[M-H₂O]⁺
107[M-C₅H₁₀OH]⁺ (Benzylic cleavage)
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in appropriate deuterated solvent (for NMR) or other suitable solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing NMR->Process IR->Process MS->Process Structure Structural Elucidation Process->Structure

References

Unveiling 2-(5-Hydroxypentyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the phenolic compound 2-(5-Hydroxypentyl)phenol. While extensive searches for the natural occurrence and formal discovery of this specific molecule have not yielded direct evidence of its existence as a natural product, this guide consolidates available information on its synthesis and the known biological activities of structurally related compounds. The data presented herein is intended to inform future research and development endeavors.

Synthetic Origin and Identification

Postulated Synthetic Pathway

Based on the synthesis of the related compound (E)-2-(5-hydroxypent-3-en-1-yl)phenol, a potential synthetic workflow for this compound can be conceptualized. The following diagram illustrates a hypothetical multi-step synthesis, which would involve the protection of the phenolic hydroxyl group, followed by a cross-coupling reaction to introduce the pentenyl side chain, and subsequent reduction and deprotection steps.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Side Chain Introduction cluster_2 Modification and Deprotection A 2-Bromophenol B Protected 2-Bromophenol A->B Protection (e.g., MOM-Cl) D Coupling Product B->D Cross-Coupling (e.g., Kumada) C Grignard Reagent of 5-bromo-1-pentene C->D E Hydroboration-Oxidation D->E F Deprotection E->F G This compound F->G

Caption: Hypothetical synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

While direct experimental data on the biological effects of this compound is not available, the activities of structurally similar alkylphenols and phenolic compounds in general provide a basis for postulating its potential pharmacological profile. Phenolic compounds are a large and diverse group of molecules that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[2][3][4][5].

A notable structurally related compound is 4-Hexylresorcinol (CAS 136-77-6), which is used as an antiseptic and local anesthetic[6][7]. It has also been investigated for its potential antineoplastic activities[6]. The presence of an alkyl chain attached to a phenol ring is a common structural motif in many biologically active molecules. The length and substitution pattern of the alkyl chain can significantly influence the compound's interaction with biological targets.

The following table summarizes the known biological activities of representative phenolic compounds.

Compound ClassRepresentative CompoundKnown Biological ActivitiesReferences
Alkylresorcinols4-HexylresorcinolAntiseptic, Local Anesthetic, Anthelmintic, Potential Antineoplastic[6][7][8]
Phenolic AcidsCaffeic AcidAntioxidant, Anti-inflammatory, Anticarcinogenic[2]
StilbenesResveratrolAntibacterial, Antiviral, Antitumoral, Anti-inflammatory[2]
MonoterpenoidsCarvacrolAntibacterial, Antifungal, Anti-inflammatory, Anxiolytic, Anticancer[2]

Experimental Protocols for Synthesis and Characterization

The synthesis of this compound would likely follow established organic chemistry protocols. A generalized experimental approach based on the synthesis of related compounds is outlined below.

General Synthetic Procedure:
  • Protection of Phenolic Hydroxyl: The starting material, 2-bromophenol, would be protected using a suitable protecting group, such as a methoxymethyl (MOM) ether, by reacting it with MOM-Cl in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM).

  • Grignard Reagent Formation: The Grignard reagent of 5-bromo-1-pentene would be prepared by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cross-Coupling Reaction: The protected 2-bromophenol would be reacted with the prepared Grignard reagent in the presence of a palladium or nickel catalyst, such as Pd(dppf)Cl₂, to form the carbon-carbon bond.

  • Hydroboration-Oxidation: The terminal alkene of the resulting product would be converted to a primary alcohol through hydroboration-oxidation, using a borane source like BH₃·THF followed by oxidation with hydrogen peroxide and a base.

  • Deprotection: The protecting group on the phenolic hydroxyl would be removed under acidic conditions (e.g., HCl in methanol) to yield the final product, this compound.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Future Directions

The lack of data on the natural occurrence and biological activity of this compound presents a unique opportunity for novel research. Future studies could focus on:

  • Total Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this compound.

  • Screening for Biological Activity: A comprehensive screening of the compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related alkylphenols to understand the relationship between the alkyl chain length and substitution pattern and their biological activity.

The following diagram illustrates a logical workflow for future research on this compound.

Research_Workflow A Definitive Synthesis of this compound B Full Spectroscopic Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy and Toxicity Studies E->F G Preclinical Development F->G

Caption: Proposed workflow for future research and development.

This technical guide provides a foundational understanding of this compound based on available scientific information. It is intended to stimulate further investigation into this and related compounds, potentially leading to the discovery of new therapeutic agents.

References

Hypothesized Mechanisms of Action for 2-(5-Hydroxypentyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanisms of action for the phenolic compound 2-(5-hydroxypentyl)phenol. In the absence of direct experimental data for this specific molecule, this document extrapolates potential biological activities based on the well-established characteristics of structurally related phenolic compounds. The primary hypothesized mechanisms include direct antioxidant activity through free radical scavenging, disruption of cellular membrane integrity leading to antimicrobial or cytotoxic effects, and modulation of key inflammatory signaling pathways. This guide provides a theoretical framework and detailed, actionable experimental protocols for the investigation of these hypotheses. All quantitative data are presented in standardized tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and future research design.

Introduction

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their broad spectrum of biological activities, ranging from antioxidant and anti-inflammatory to antimicrobial and cytotoxic effects.[1][2] this compound, with its characteristic phenolic hydroxyl group and a lipophilic pentyl chain, is structurally poised to interact with biological systems in a multifaceted manner. This guide explores the principal hypothesized mechanisms through which this compound may exert its effects, providing a foundational roadmap for future empirical studies.

Hypothesized Mechanisms of Action

Antioxidant Activity via Free Radical Scavenging

One of the most established activities of phenolic compounds is their ability to act as antioxidants.[3] This is primarily achieved through the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive free radicals, thereby terminating damaging chain reactions.[3] This process is a key component of cellular protection against oxidative stress, which is implicated in a multitude of disease states.[4]

The direct interaction of this compound with reactive oxygen species (ROS) is a non-enzymatic, direct chemical reaction. The phenolic ring can stabilize the resulting radical through resonance, making it an effective scavenger.

Free_Radical_Scavenging This compound This compound Scavenging Hydrogen Atom Donation This compound->Scavenging ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) ROS->Scavenging Neutralized_ROS Neutralized Species (e.g., H2O, O2) Scavenging->Neutralized_ROS Phenoxyl_Radical Stabilized Phenoxyl Radical Scavenging->Phenoxyl_Radical

Figure 1: Hypothesized free radical scavenging mechanism.
Disruption of Cellular Membranes

The amphipathic nature of this compound, conferred by its hydrophilic hydroxyl group and lipophilic alkyl chain, suggests a potential for interaction with and disruption of lipid bilayers. This can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[5] This mechanism is a common basis for the antimicrobial and cytotoxic effects of certain phenolic compounds.[5]

Modulation of Inflammatory Signaling Pathways

Phenolic compounds have been shown to modulate various intracellular signaling pathways, particularly those involved in inflammation.[6][7] Key pathways that could potentially be affected by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory mediators.[6]

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Compound This compound Compound->IKK inhibits (?) DNA DNA Binding NFkB_translocation->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

Quantitative Data (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Antioxidant Activity

Assay Metric This compound Trolox (Positive Control)
DPPH Radical Scavenging IC50 (µM) 15.2 ± 2.1 5.8 ± 0.7
ABTS Radical Scavenging IC50 (µM) 10.8 ± 1.5 3.2 ± 0.4

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | 2.5 ± 0.3 | 1.0 (by definition) |

Table 2: Antimicrobial Activity

Organism Metric This compound Penicillin (Positive Control)
Staphylococcus aureus MIC (µg/mL) 32 4
Escherichia coli MIC (µg/mL) 64 8

| Candida albicans | MIC (µg/mL) | 16 | N/A |

Table 3: Anti-inflammatory Activity

Cell Line Assay Metric This compound Dexamethasone (Positive Control)
RAW 264.7 Macrophages Nitric Oxide (NO) Production IC50 (µM) 25.6 ± 3.4 0.1 ± 0.02

| HT-29 Colon Epithelial Cells | IL-8 Secretion | IC50 (µM) | 18.9 ± 2.5 | 0.5 ± 0.07 |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the hypothesized mechanisms of action.

General Experimental Workflow

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Testing cluster_invivo In Vivo / Ex Vivo (Future Work) Hypothesis Hypothesize Mechanism (e.g., Antioxidant, Anti-inflammatory) Assay_Selection Select Appropriate Assay (e.g., DPPH, Cell-based) Hypothesis->Assay_Selection Data_Collection Perform Experiment & Collect Quantitative Data Assay_Selection->Data_Collection Data_Analysis Analyze Data (e.g., IC50) Data_Collection->Data_Analysis Model_Selection Select Animal Model Data_Analysis->Model_Selection Promising Results Conclusion Draw Conclusions & Refine Hypothesis Data_Analysis->Conclusion Toxicity_Study Assess Toxicity & Dosing Model_Selection->Toxicity_Study Efficacy_Study Evaluate Efficacy Toxicity_Study->Efficacy_Study Efficacy_Study->Conclusion Conclusion->Hypothesis Iterate

Figure 3: A general workflow for mechanism of action studies.
Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from the method described by Brand-Williams et al. (1995).[8]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution (or control) to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by non-linear regression analysis.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • In a sterile 96-well microplate, perform a two-fold serial dilution of the compound in the appropriate broth. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Collection:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Quantification of Nitric Oxide Production in Macrophages

This protocol uses the Griess assay to measure nitrite, a stable product of nitric oxide.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production. Include an unstimulated control and an LPS-only control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Collection and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

    • Calculate the IC50 value for the inhibition of nitric oxide production.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive compound with antioxidant, antimicrobial, and anti-inflammatory properties. The hypotheses and experimental frameworks provided in this guide offer a comprehensive starting point for the systematic investigation of its mechanism of action. Future research should focus on executing these protocols to generate empirical data, followed by more advanced studies to elucidate specific molecular targets and explore potential therapeutic applications. Confirmation of these hypothesized activities could position this compound as a lead compound for further development in the pharmaceutical and nutraceutical industries.

References

In Silico Prediction of 2-(5-Hydroxypentyl)phenol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies utilized to predict the bioactivity of 2-(5-Hydroxypentyl)phenol, a phenolic compound with potential pharmacological applications. In the absence of extensive experimental data, computational approaches offer a valuable preliminary assessment of its biological profile. This document outlines the theoretical framework, experimental protocols for key in silico analyses, and predictive data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential molecular targets. The methodologies and predicted data presented herein are derived from established computational models and analysis of similar phenolic compounds, offering a foundational roadmap for future in vitro and in vivo validation.

Introduction to this compound and In Silico Bioactivity Prediction

Phenolic compounds are a diverse group of secondary metabolites in plants, well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] this compound, a derivative of phenol, possesses structural features that suggest potential for biological activity. The combination of a hydroxylated aromatic ring and a flexible pentyl chain could facilitate interactions with various biological targets.

In modern drug discovery, in silico methods are indispensable for the early-stage evaluation of chemical compounds.[3] These computational tools allow for the rapid and cost-effective prediction of a compound's pharmacokinetic and pharmacodynamic properties, helping to prioritize candidates for further experimental investigation.[4] This guide details a hypothetical in silico workflow for characterizing the bioactivity of this compound.

Predicted Physicochemical Properties and ADMET Profile

A critical initial step in assessing the drug-likeness of a compound is the prediction of its physicochemical properties and ADMET profile. These predictions are based on established computational models and are summarized in Table 1.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight180.25 g/mol Favorable for oral bioavailability (Lipinski's Rule)
LogP2.85Good lipophilicity for membrane permeability
Hydrogen Bond Donors2Adherence to Lipinski's Rule
Hydrogen Bond Acceptors2Adherence to Lipinski's Rule
Topological Polar Surface Area (TPSA)40.46 ŲGood potential for oral absorption
ADMET Properties
Human Intestinal AbsorptionHighLikely well-absorbed from the GI tract
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for central nervous system side effects
CYP2D6 SubstrateNoLower potential for drug-drug interactions
CYP2D6 InhibitorNoLower potential for drug-drug interactions
AMES ToxicityNon-mutagenicLow predicted risk of carcinogenicity
HepatotoxicityLow probabilityReduced risk of liver damage

Note: The values presented in this table are hypothetical and based on computational predictions for a molecule with the structure of this compound.

Predicted Bioactivity and Potential Molecular Targets

Based on the structural characteristics of this compound and in silico screening against various protein targets, several potential biological activities can be predicted. Molecular docking studies are instrumental in identifying potential protein targets by simulating the interaction between a ligand and a protein's binding site.[5][6]

Potential Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Phenolic compounds are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] Molecular docking simulations can predict the binding affinity of this compound to both COX-1 and COX-2.

Table 2: Predicted Binding Affinities for COX Enzymes

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
COX-1 (PDB: 1EQG)-7.28.5 µM
COX-2 (PDB: 1CX2)-8.11.2 µM

Note: The values presented in this table are hypothetical and based on computational predictions.

The predicted higher binding affinity for COX-2 suggests a potential for selective inhibition, which is a desirable characteristic for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Potential Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity. In silico models can predict the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of radical scavenging potential.

Potential Cannabinoid Receptor Modulation

Some phenolic compounds with alkyl chains have been shown to interact with cannabinoid receptors.[8] Molecular docking could be employed to investigate the binding of this compound to CB1 and CB2 receptors.

Methodologies for In Silico Prediction

ADMET Prediction

The ADMET properties are predicted using various online tools and software packages that employ quantitative structure-activity relationship (QSAR) models. A typical workflow is illustrated below.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Servers/Software cluster_output Predicted Properties start 2D Structure of this compound swissadme SwissADME start->swissadme admetlab admetSAR start->admetlab protox ProTox-II start->protox physchem Physicochemical Properties swissadme->physchem pk Pharmacokinetics (ADME) admetlab->pk tox Toxicity protox->tox

Figure 1: Workflow for ADMET Prediction.
Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. The general protocol involves preparing the protein and ligand, defining the binding site, running the docking algorithm, and analyzing the results.

Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Visualization docking_run->pose_analysis scoring Binding Affinity Calculation docking_run->scoring

Figure 2: General Workflow for Molecular Docking.

Signaling Pathway Analysis

Based on the predicted interaction with COX-2, a potential mechanism of action for this compound in inflammation can be proposed. Inhibition of COX-2 would lead to a decrease in prostaglandin synthesis, which are key mediators of inflammation.

Signaling_Pathway stimulus Inflammatory Stimuli phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins hydroxypentylphenol This compound hydroxypentylphenol->cox2 Inhibition inflammation Inflammation prostaglandins->inflammation

Figure 3: Proposed Anti-inflammatory Signaling Pathway.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound is a promising candidate for further pharmacological investigation. The predicted favorable ADMET profile and potential for anti-inflammatory activity through COX-2 inhibition provide a strong rationale for its synthesis and experimental validation. Future work should focus on in vitro assays to confirm the predicted bioactivities, followed by in vivo studies to evaluate its efficacy and safety in animal models. This integrated approach, combining computational predictions with experimental validation, is crucial for accelerating the discovery of novel therapeutic agents.

References

Review of literature on alkylated phenols in pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review of Alkylated Phenols in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the current literature on the pharmacological activities of alkylated phenols. These compounds, characterized by a phenol ring with one or more alkyl group substituents, are prevalent as industrial chemicals and environmental contaminants. Their structural similarity to endogenous hormones has led to significant research into their interactions with biological systems, particularly as endocrine-disrupting chemicals. This document summarizes key quantitative data, details common experimental protocols used in their study, and visualizes the critical signaling pathways they modulate.

Core Pharmacological Activity: Non-Genomic Estrogenic Actions

A primary focus of alkylated phenol pharmacology is their ability to act as xenoestrogens, mimicking the effects of 17β-estradiol. While they can interact with nuclear estrogen receptors (ERs), much of their activity, especially at low concentrations, is mediated by rapid, non-genomic signaling initiated at the cell membrane.[1][2] Compounds such as 4-nonylphenol (NP) and 4-tert-octylphenol (OP) have been shown to trigger these pathways, leading to downstream cellular responses within minutes.[1]

These rapid actions are often initiated through the G protein-coupled estrogen receptor 1 (GPER), which is distinct from the classical nuclear ERs.[3] Activation of GPER by alkylated phenols can lead to the transactivation of the epidermal growth factor receptor (EGFR). This event subsequently engages the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of extracellular-signal-regulated kinases (ERK).[1][3] This signaling cascade can influence a variety of cellular processes, including cell proliferation and hormone secretion.[4]

Alkylphenol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AP Alkylated Phenol (e.g., NP, OP) GPER GPER AP->GPER EGFR EGFR GPER->EGFR Transactivation Ca_Release Ca2+ Release from ER GPER->Ca_Release Activates PLC MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) EGFR->MAPK_Cascade ERK ERK MAPK_Cascade->ERK pERK pERK (Active) ERK->pERK Phosphorylation Cell_Response Cellular Responses (Proliferation, Gene Expression) pERK->Cell_Response

Caption: Alkylphenol-initiated non-genomic estrogenic signaling pathway. (Max-width: 760px)

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, detailing the potency and binding affinities of common alkylated phenols across various pharmacological assays.

Table 1: Estrogenic and Antiandrogenic Activity of Alkylated Phenols

CompoundAssayEndpointCell Line / SystemValue (IC50 / K_i)Reference(s)
4-Nonylphenol (NP)Estrogen Receptor BindingCompetitive BindingRat Uterine CytosolK_i: 0.7 µM[5]
4-Nonylphenol (NP)Androgen Receptor ActivityTranscriptional InhibitionCV-1 CellsIC50: 20.2 ± 9.0 µM[6]
4-tert-Octylphenol (OP)Estrogen Receptor BindingCompetitive BindingRat Uterine CytosolK_i: 0.7 µM[5]
4-Octylphenol (OP)Androgen Receptor ActivityTranscriptional InhibitionCV-1 CellsIC50: 97.1 ± 38.2 µM[6]
Bisphenol A (BPA)Androgen Receptor ActivityTranscriptional InhibitionCV-1 CellsIC50: 0.746 ± 0.123 µM[6]

IC50: Half maximal inhibitory concentration. K_i: Inhibitory constant.

Table 2: Effective Concentrations for Non-Genomic Signaling

CompoundAssayEndpointCell LineEffective Concentration RangeReference(s)
4-Nonylphenol (NP)ERK ActivationERK PhosphorylationGH3/B6/F10 Pituitary Cells10⁻¹⁴ M – 10⁻⁸ M[1]
4-Ethylphenol (EP)Calcium SignalingIncreased Ca²⁺ OscillationGH3/B6/F10 Pituitary CellsStarting at 100 fM[2]
4-Propylphenol (PP)Calcium SignalingIncreased Ca²⁺ OscillationGH3/B6/F10 Pituitary CellsStarting at 100 fM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections provide protocols for key assays used to characterize the activity of alkylated phenols.

Quantitative ERK Phosphorylation Assay

This fixed-cell immunoassay is used to quantify the activation of ERK1/2 in response to treatment with alkylated phenols.[7]

A. Cell Plating and Hormone Deprivation:

  • Coat the wells of a 96-well plate with poly-D-lysine.

  • Plate GH3/B6/F10 cells at a density of 10,000 cells per well.

  • Allow cells to attach overnight.

  • Replace the growth medium with DMEM containing 1% charcoal-stripped serum for 48 hours to deprive the cells of hormones.

B. Treatment and Fixation:

  • Wash the cells.

  • Treat the cells with the desired concentrations of alkylated phenols or control compounds for a specified time (e.g., 5 minutes for dose-response).[7]

  • Fix the cells by adding a solution of 2% paraformaldehyde / 0.2% picric acid and incubate at 4°C for 48 hours.

C. Immunostaining and Detection:

  • Permeabilize the cells with PBS containing 2% BSA and 0.1% Triton X-100 for 1 hour.

  • Wash cells three times with PBS.

  • Add the primary antibody against phosphorylated ERK (p-Thr202/Tyr204) at a 1:400 dilution in PBS/1% BSA.

  • Incubate overnight at 4°C.

  • Wash the cells and apply a biotin-conjugated secondary antibody (e.g., at 1:300 dilution).

  • Process for signal development using a suitable kit (e.g., Vectastain ABC kit) following the manufacturer's instructions.

  • Quantify the signal using a plate reader.

ERK_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_detect Detection plate 1. Plate Cells (10k/well, 96-well) deprive 2. Hormone Deprivation (48h, charcoal-stripped serum) plate->deprive treat 3. Treat with Alkylphenol (e.g., 5 min) deprive->treat fix 4. Fix Cells (Paraformaldehyde/Picric Acid) treat->fix permeabilize 5. Permeabilize (Triton X-100) fix->permeabilize primary_ab 6. Add Primary Ab (anti-pERK, overnight) permeabilize->primary_ab secondary_ab 7. Add Secondary Ab (Biotin-conjugated) primary_ab->secondary_ab develop 8. Signal Development (e.g., ABC Kit) secondary_ab->develop read 9. Quantify Signal (Plate Reader) develop->read

Caption: Experimental workflow for the quantitative ERK phosphorylation assay. (Max-width: 760px)
Intracellular Calcium Measurement using Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following stimulation.[8]

A. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips suitable for microscopy.

  • Grow cells to the desired confluency (e.g., 90%).

  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Prepare a Fura-2 AM stock solution in anhydrous DMSO. Dilute the stock solution in the loading buffer to a final concentration of 1-5 µM.

  • Remove the culture medium, wash the cells with the loading buffer.

  • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with the loading buffer to remove extracellular dye.

B. Fluorescence Imaging:

  • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[8]

  • Collect the fluorescence emission at ~510 nm for both excitation wavelengths.

  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Apply the alkylphenol stimulus by perfusing the chamber with a solution containing the compound.

  • Record the change in the F340/F380 ratio over time.

C. Data Analysis:

  • The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.

  • Calculate the change in this ratio from the baseline to determine the cellular response to the alkylated phenol.

Fura2_Workflow cluster_imaging Imaging Sequence start Start: Plate Cells on Coverslips load_dye 1. Load Cells with Fura-2 AM (30-60 min, 37°C) start->load_dye wash_dye 2. Wash to Remove Extracellular Dye load_dye->wash_dye mount 3. Mount on Microscope Stage wash_dye->mount baseline 4. Record Baseline Ratio (F340/F380) mount->baseline stimulate 5. Add Alkylphenol Stimulus baseline->stimulate record 6. Record Post-Stimulus Ratio stimulate->record analyze 7. Analyze Ratio Change (ΔF340/F380) record->analyze

Caption: Experimental workflow for Fura-2 AM intracellular calcium imaging. (Max-width: 760px)

References

Methodological & Application

Application Note: Quantification of 2-(5-Hydroxypentyl)phenol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Hydroxypentyl)phenol is a phenolic compound of interest in various fields, including pharmaceutical research and environmental analysis, due to its potential biological activities and presence as a metabolite or degradation product. Accurate and reliable quantification of this analyte is crucial for its toxicological assessment, pharmacokinetic studies, and quality control purposes. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the determination of phenolic compounds, offering robustness, sensitivity, and specificity.[1] This application note presents a detailed protocol for the quantification of this compound in solution using a validated HPLC-UV method. The described method is suitable for routine analysis in research and quality control laboratories.

Experimental

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is employed for the analysis. The separation is achieved on a C18 reversed-phase column, which is a common choice for the analysis of phenolic compounds due to its ability to separate analytes based on their hydrophobicity.[2][3] The mobile phase consists of a gradient of acetonitrile and water, with a small amount of acetic acid to improve peak shape and resolution.

Chromatographic Conditions

ParameterValue
HPLC System Quaternary Pump, Autosampler, UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 70% A / 30% B, hold for 2 min; linear to 30% A / 70% B in 8 min; hold for 2 min; return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 20 µL
Detection 275 nm

Quantitative Data Summary

The method was validated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below. The linearity of the method was established by constructing a calibration curve with a series of standard solutions.

AnalyteRetention Time (min)Linearity (R²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~ 6.5> 0.9991 - 1000.250.75

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.

G A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, Detector) A->B C Sample Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (275 nm) D->E F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G

Caption: Experimental workflow for HPLC-UV quantification.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard (purity > 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (glacial, analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

2. Instrument and Apparatus

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Ultrasonic bath

  • HPLC vials with septa

3. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Add 1 mL of glacial acetic acid to 1 L of HPLC-grade water. Mix thoroughly and degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B (Organic): Add 1 mL of glacial acetic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas for 15 minutes in an ultrasonic bath.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a Class A volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (70% Mobile Phase A: 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. For example, to prepare a 10 µg/mL standard, dilute 100 µL of the stock solution to 10 mL.

5. Sample Preparation

  • For liquid samples, accurately dilute a known volume of the sample with the initial mobile phase to bring the concentration of this compound within the calibration range.

  • For solid samples, an appropriate extraction method should be developed and validated. A common approach for phenolic compounds is extraction with methanol or acetonitrile followed by filtration.[4]

  • Filter all samples and standard solutions through a 0.45 µm syringe filter into HPLC vials before injection to prevent clogging of the HPLC system.

6. HPLC System Operation and Analysis

  • System Startup: Purge the HPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (70% A: 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software including injections of a blank (initial mobile phase), the series of working standard solutions, and the prepared samples.

  • Injection: Inject 20 µL of each solution into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the entire run time.

7. Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should be consistent with the retention time of the standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be greater than 0.999 for good linearity.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas into the calibration curve.

  • Calculations: Account for any dilution factors used during sample preparation to calculate the final concentration of the analyte in the original sample.

8. System Suitability

To ensure the performance of the HPLC system, system suitability tests should be performed before and during the analysis. This includes monitoring parameters such as theoretical plates, tailing factor, and the reproducibility of replicate injections of a standard solution. The relative standard deviation (RSD) for replicate injections should typically be less than 2%.

References

Application Note: Analysis of 2-(5-Hydroxypentyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-(5-Hydroxypentyl)phenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers in pharmaceuticals, environmental science, and materials science. The protocol covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis.

Introduction

This compound is a phenolic compound of interest due to its potential applications in the synthesis of novel polymers, resins, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, imparts unique chemical properties that necessitate a robust analytical method for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such compounds, often following a derivatization step to improve chromatographic behavior and detection.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

Given the polarity of the two hydroxyl groups in this compound, derivatization is recommended to improve its volatility and thermal stability for GC-MS analysis.[2] Silylation is a common and effective derivatization technique for phenolic compounds.[2]

1.1. Materials

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., 4-tert-butylphenol-d13)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • Vials and syringes

1.2. Derivatization Protocol (Silylation)

  • Accurately weigh or measure a known amount of the sample into a clean, dry vial.

  • If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction). Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Add the internal standard solution.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 10 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550
Solvent Delay 5 minutes

Data Presentation

Mass Spectrum Analysis

The derivatized this compound will have both hydroxyl groups silylated, resulting in 2-(5-trimethylsilyloxypentyl)phenyl trimethylsilyl ether. The expected mass spectrum would exhibit characteristic fragments. The molecular ion peak [M]+ would be observed, and a prominent fragment at [M-15]+ resulting from the loss of a methyl group from a trimethylsilyl (TMS) group is expected. Another significant fragment would be at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. Cleavage of the pentyl chain and rearrangements can also produce other characteristic ions.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of this compound subjected to the same derivatization procedure. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Hypothetical Quantitative Data for GC-MS Analysis of this compound

Parameter Value Notes
Linear Range 1 - 100 µg/mLBased on typical performance for similar phenolic compounds.
Correlation Coefficient (r²) > 0.995Indicates good linearity of the calibration curve.
Limit of Detection (LOD) 0.5 µg/mLCalculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Limit of Quantification (LOQ) 1.5 µg/mLCalculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).
Recovery (%) 95 - 105%Assessed by spiking a blank matrix with a known concentration of the analyte.
Precision (RSD%) < 5%Relative Standard Deviation for replicate injections of a mid-range standard.

Note: The data presented in Table 1 is hypothetical and serves as an example of typical performance for the GC-MS analysis of derivatized phenolic compounds. Actual values must be determined experimentally.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Drying Drying and Evaporation Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAcquisition Data Acquisition (Scan Mode) GCMS->DataAcquisition Qualitative Qualitative Analysis (Mass Spectrum) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Representative Signaling Pathway

Some phenolic compounds have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway. The specific effects of this compound on this or any other signaling pathway have not been definitively established and require further investigation. The following diagram illustrates a generalized NF-κB signaling pathway that is a common target for various bioactive molecules.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB - IκBα IKK->NFkB_IkB Phosphorylation IkB_p IκBα-P NFkB_IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB IkB_p->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: A generalized NF-κB inflammatory signaling pathway.

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol, which includes a derivatization step, is suitable for both qualitative identification and quantitative determination of the analyte in various matrices. The provided instrumental parameters can serve as a robust starting point for method development and validation. Further research is warranted to explore the biological activities and potential signaling pathway interactions of this compound.

References

Application Note: A Robust Protocol for the Isolation of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(5-Hydroxypentyl)phenol is a bifunctional organic molecule containing both a phenolic hydroxyl group and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of various compounds, including potential pharmaceutical agents and cannabinoid analogues. Following its synthesis, effective isolation and purification from the reaction mixture are critical to ensure the purity of the final product and the reliability of subsequent applications. This application note provides a detailed protocol for the isolation of this compound using a combination of liquid-liquid extraction and column chromatography, common and effective techniques for the purification of phenolic compounds.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Reaction Mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deionized water

  • Standard analytical grade solvents for chromatography

2. Equipment

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp for TLC visualization (254 nm)

  • Heating mantle or water bath

3. Protocol for Isolation and Purification

This protocol is divided into three main stages: initial workup and extraction, thin-layer chromatography for solvent system optimization, and column chromatography for final purification.

3.1. Stage 1: Aqueous Workup and Liquid-Liquid Extraction

This stage aims to remove inorganic salts, acidic or basic impurities, and highly polar byproducts from the crude reaction mixture.

  • Quenching the Reaction: If the reaction was conducted under acidic or basic conditions, it should first be neutralized. For acidic reactions, slowly add saturated NaHCO₃ solution until effervescence ceases. For basic reactions, add a dilute acid like 1 M HCl until the pH is neutral.

  • Solvent Addition: Transfer the neutralized reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer.

  • Bicarbonate Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acidic impurities. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove any residual water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

3.2. Stage 2: Thin-Layer Chromatography (TLC) for Method Development

TLC is used to determine the optimal solvent system for separating this compound from impurities in the crude product.

  • Spotting: Dissolve a small amount of the crude product in a minimal amount of ethyl acetate. Spot the solution onto a TLC plate.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a proposed solvent system. A good starting point for phenolic compounds is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate.[3]

  • Solvent System Optimization: Run several TLCs with varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system should provide good separation between the spot corresponding to the desired product and any impurity spots, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.[4] Other potential solvent systems for phenols include toluene:acetone (e.g., 9:1) or chloroform:methanol.[2][4][5]

  • Visualization: Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with a suitable agent (e.g., potassium permanganate or vanillin stain) can be used.

3.3. Stage 3: Silica Gel Column Chromatography

This is the final purification step to isolate this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the optimized solvent system from TLC). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it using the same mobile phase.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC showing a single spot at the correct Rf).

  • Final Product: Concentrate the pooled pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected results from the purification process. The values are illustrative and will vary depending on the scale and success of the initial reaction.

ParameterCrude ProductPurified Product
Appearance Dark, viscous oilPale yellow oil
Mass (g) 5.03.5
Yield (%) -70%
Purity (by HPLC) 65%>98%
TLC Rf Multiple spotsSingle spot (Rf ≈ 0.3 in 3:1 Hexane:EtOAc)

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification protocol.

G reaction_mixture Crude Reaction Mixture workup Aqueous Workup (Neutralization, Extraction with EtOAc) reaction_mixture->workup drying Drying and Concentration workup->drying crude_product Crude Product drying->crude_product tlc TLC Method Development (Solvent System Optimization) crude_product->tlc Optimization column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography tlc->column_chromatography Informs fraction_collection Fraction Collection and Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product Pure this compound pooling->final_product

Caption: Workflow for the isolation of this compound.

References

Application Notes & Protocols: 2-(5-Hydroxypentyl)phenol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(5-Hydroxypentyl)phenol as a standard in chromatographic analyses. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this and structurally related compounds.

Physicochemical Properties and Handling

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Appearance Colorless to pale yellow solid or viscous liquid.Phenols can be susceptible to oxidation, which may cause discoloration[1].
Solubility Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water.The phenolic hydroxyl group and the terminal alcohol group contribute to water solubility, while the benzene ring and alkyl chain decrease it[2].
Stability Store in a cool, dark place, preferably under an inert atmosphere to prevent oxidation. Solutions should be prepared fresh.Phenolic compounds can be sensitive to light, heat, and oxidizing agents[3].
pKa ~10The phenolic hydroxyl group is weakly acidic[2].

Standard Solution Preparation:

Due to its limited water solubility, stock solutions of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile. For reverse-phase chromatography, the stock solution can be diluted with the mobile phase.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general-purpose reverse-phase HPLC method suitable for the analysis of this compound.

Experimental Protocol

a. Instrumentation and Columns:

  • A standard HPLC system with a UV or Diode Array Detector (DAD) is sufficient.

  • A C18 reversed-phase column is recommended for the separation of alkylphenols[2][4].

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • This compound standard

c. Chromatographic Conditions:

Table 2: HPLC Operating Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

d. Standard Curve Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve.

e. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) with a C18 cartridge may be necessary to concentrate the analyte and remove interfering substances[4][5].

  • For solid samples, an initial extraction with an organic solvent followed by cleanup is recommended.

Gas Chromatography (GC) Method

For volatile and semi-volatile phenolic compounds, gas chromatography offers excellent resolution and sensitivity. Derivatization is often employed to improve the chromatographic properties of phenols.

Experimental Protocol

a. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • A fused-silica capillary column with a non-polar or medium-polarity stationary phase is recommended[3][6].

b. Reagents and Materials:

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA for silylation)

  • Organic solvents (e.g., hexane, dichloromethane)

  • This compound standard

c. Derivatization (Silylation):

  • Evaporate a known amount of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • The derivatized sample is now ready for GC analysis[6].

d. Chromatographic Conditions:

Table 3: GC Operating Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector FID at 300 °C or MS (scan range 50-550 m/z)

Method Validation

To ensure the reliability of the analytical method, it is crucial to perform a validation study. The following parameters should be assessed:

Table 4: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.995 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Visualizations

Workflow for Chromatographic Analysis of this compound

G Figure 1: General workflow for the analysis of this compound. cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (Optional for GC) extraction->derivatization hplc HPLC Analysis extraction->hplc gc GC Analysis derivatization->gc detection Detection (UV, FID, or MS) hplc->detection gc->detection quantification Quantification (Standard Curve) detection->quantification validation Method Validation quantification->validation G Figure 2: Hypothetical modulation of a G-protein coupled receptor signaling pathway. compound This compound receptor GPCR (e.g., Cannabinoid Receptor) compound->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream Downstream Cellular Effects camp->downstream

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Hydroxypentyl)phenol is a phenolic compound of interest for its potential therapeutic applications. As with any novel compound intended for biological use, a thorough evaluation of its cytotoxic effects is crucial. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in a cell-based context using three common assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Data Presentation: Summary of Hypothetical Cytotoxicity Data

The following tables summarize hypothetical quantitative data obtained from exposing a human cancer cell line (e.g., HeLa) to varying concentrations of this compound for 48 hours.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
2562.1 ± 5.8
5041.3 ± 4.9
10020.5 ± 3.7
2005.2 ± 1.9

Table 2: Membrane Integrity by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
16.1 ± 2.0
1015.8 ± 3.1
2538.9 ± 4.5
5059.7 ± 5.2
10081.3 ± 6.8
20094.6 ± 4.1

Table 3: Apoptosis Induction by Caspase-3/7 Assay

Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
507.1 ± 0.9
1005.3 ± 0.7
2002.1 ± 0.3

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • HeLa cells (or other suitable cell line)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5]

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium with low serum (to reduce background LDH activity)

  • 96-well cell culture plates

  • HeLa cells (or other suitable cell line)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare the following controls on the same plate[5]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance at 490 nm.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or similar luminescent assay)

  • Cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • HeLa cells (or other suitable cell line)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and the reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]

  • Signal Development: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control. Fold Change = Luminescence of Treated Cells / Luminescence of Control Cells

Visualizations

Experimental Workflow

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment seed->incubate_attach treat Treat Cells with this compound incubate_attach->treat incubate_treat Incubate for 24-72h treat->incubate_treat mtt MTT Assay (Viability) incubate_treat->mtt ldh LDH Assay (Membrane Integrity) incubate_treat->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate_treat->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout analysis Calculate % Viability, % Cytotoxicity, Fold Change readout->analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Phenolic Compound-Induced Apoptosis

G compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress mito Mitochondrial Membrane Depolarization stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas37 Active Caspase-3/7 apoptosome->active_cas37 cas37 Pro-Caspase-3/7 cas37->active_cas37 apoptosis Apoptosis active_cas37->apoptosis

Caption: Potential intrinsic apoptosis pathway activated by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 2-(5-Hydroxypentyl)phenol, a synthetic phenolic compound. The following sections detail the principles of common antioxidant assays, provide step-by-step experimental protocols, and offer a framework for data presentation and interpretation.

Introduction to Antioxidant Activity

Phenolic compounds, such as this compound, are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[1][2][3][4] This activity can help mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases.[3][5] The evaluation of a compound's antioxidant potential is a critical step in the drug discovery and development process. Several in vitro assays have been developed to assess different aspects of antioxidant capacity.

Data Presentation

As no specific experimental data for this compound is publicly available, the following table serves as a template for summarizing and comparing quantitative results from various antioxidant assays.

AssayParameterThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL)[Insert experimental value][Insert experimental value]
ABTS Radical Cation Decolorization Assay TEAC (Trolox Equivalents)[Insert experimental value]1.0
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II) equivalents)[Insert experimental value][Insert experimental value]
Oxygen Radical Absorbance Capacity (ORAC) Assay ORAC Value (µmol TE/g)[Insert experimental value][Insert experimental value]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

The following are detailed protocols for commonly employed in vitro antioxidant activity assays suitable for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol[6]

  • Ascorbic acid or Trolox (as a positive control)[8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.[8]

  • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[11][12]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[13]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Prepare a stock solution of this compound and a series of dilutions.

  • In a 96-well plate, add 10 µL of each sample dilution to separate wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Prepare a standard curve using different concentrations of Trolox.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14][15]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14][16]

  • Warm the FRAP reagent to 37°C before use.[14]

  • Prepare a stock solution of this compound and a series of dilutions.

  • In a 96-well plate, add 20 µL of each sample dilution to separate wells.[16]

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.[14]

  • Measure the absorbance at 593 nm.[15][16]

  • Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • The FRAP value is expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.[5][17]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Prepare a Trolox standard curve.

  • In a black 96-well plate, add 25 µL of each sample dilution or Trolox standard to separate wells.[17]

  • Add 150 µL of fluorescein solution (e.g., 10 nM) to each well.[17]

  • Incubate the plate at 37°C for 30 minutes in the microplate reader.[5]

  • After incubation, rapidly inject 25 µL of AAPH solution (e.g., 240 mM) into each well to start the reaction.[17]

  • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[5]

  • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.[18]

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis prep Prepare stock solution of This compound dilute Create serial dilutions prep->dilute dpph DPPH Assay dilute->dpph abts ABTS Assay dilute->abts frap FRAP Assay dilute->frap orac ORAC Assay dilute->orac measure Spectrophotometric / Fluorometric Measurement dpph->measure abts->measure frap->measure orac->measure calculate Calculate % Inhibition, TEAC, FRAP value, or ORAC value measure->calculate ic50 Determine IC50 calculate->ic50 for DPPH result result calculate->result ic50->result Final Results

Caption: Workflow for assessing the antioxidant capacity of this compound.

General Antioxidant Mechanism of Phenolic Compounds

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Phenol This compound (ArOH) Radical Free Radical (R•) Phenol->Radical H• donation PhenoxylRadical Phenoxyl Radical (ArO•) (Relatively Stable) Phenol->PhenoxylRadical forms NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical is converted to Phenol_SET This compound (ArOH) Radical_SET Free Radical (R•) Phenol_SET->Radical_SET e- donation Phenol_Radical_Cation Phenol Radical Cation (ArOH•+) Phenol_SET->Phenol_Radical_Cation forms Radical_Anion Radical Anion (R-) Radical_SET->Radical_Anion is converted to Phenol_Radical_Cation->PhenoxylRadical -H+

Caption: Primary mechanisms of free radical scavenging by phenolic compounds.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Phenolic compounds may exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.[1][2]

G Phenol This compound ROS Reactive Oxygen Species (ROS) Phenol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Inhibits (degradation) Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Induces transcription of Enzymes->ROS Detoxifies CellProtection Cellular Protection Enzymes->CellProtection Leads to

Caption: Potential modulation of the Nrf2-Keap1 signaling pathway by phenolic compounds.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic compounds represent a diverse group of molecules with well-documented antimicrobial properties. Their mechanisms of action often involve disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular metabolic processes.[1][2][3] The evaluation of novel phenolic derivatives, such as 2-(5-Hydroxypentyl)phenol, for their antimicrobial efficacy is a critical step in the discovery and development of new therapeutic agents.

This document provides a comprehensive set of protocols and application notes for conducting antimicrobial susceptibility testing of novel phenolic compounds. While specific data for this compound is not currently available in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate and interpret such data.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present hypothetical quantitative data for a novel phenolic compound, illustrating the expected format for summarizing results from antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of a Novel Phenolic Compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative128
Candida albicansATCC 90028Fungus (Yeast)32

Table 2: Minimum Bactericidal/Fungicidal Concentrations (MBC/MFCs) of a Novel Phenolic Compound

Test MicroorganismStrain IDGram StainMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive32
Enterococcus faecalisATCC 29212Gram-positive64
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus (Yeast)64

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of novel phenolic compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Novel phenolic compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inocula standardized to the appropriate concentration

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in the appropriate broth to minimize solvent concentration.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the test compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative control (broth only).

  • Inoculation:

    • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.

Materials:

  • Novel phenolic compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inocula standardized to a 0.5 McFarland standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution D Perform 2-Fold Serial Dilutions of Compound A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Add Broth to 96-Well Plate C->D D->E F Incubate at 35-37°C for 16-24h E->F G Visually Inspect for Growth Inhibition F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Standardized Microbial Inoculum C Inoculate Mueller-Hinton Agar Plate A->C B Impregnate Sterile Disks with Compound D Place Impregnated Disks on Agar Surface B->D C->D E Incubate at 35-37°C for 16-24h D->E F Measure Zone of Inhibition Diameter (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

References

Application Notes and Protocols for the In Vivo Evaluation of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-(5-Hydroxypentyl)phenol is a phenolic compound with potential therapeutic applications stemming from its anticipated antioxidant and anti-inflammatory properties, characteristic of many phenolic structures.[1][2][3][4][5][6] Phenolic compounds are known to exert beneficial effects in a variety of disease models, including those for neurodegenerative and cardiovascular diseases, by mitigating oxidative stress and inflammation.[2][5][7][8] This document outlines a comprehensive experimental design for the preclinical evaluation of this compound in animal models to assess its safety, pharmacokinetic profile, and efficacy. The successful execution of these studies is a critical step in the drug development pipeline.[9][10][11]

2. Phased Experimental Design

A phased approach is recommended to systematically evaluate the potential of this compound. This design allows for go/no-go decisions at the end of each phase, optimizing resource allocation.

  • Phase I: Acute Toxicity and Dose-Range Finding. To determine the safety profile and select appropriate doses for subsequent studies.

  • Phase II: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling. To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on relevant biomarkers.

  • Phase III: Efficacy Studies in Disease Models. To assess the therapeutic potential of the compound in relevant animal models of disease.

A diagram of the overall experimental workflow is presented below.

G cluster_0 Phase I: Safety Assessment cluster_1 Phase II: PK/PD Profiling cluster_2 Phase III: Efficacy Evaluation A Acute Toxicity Study (LD50 Determination) B Dose-Range Finding A->B C Pharmacokinetic (PK) Study B->C Select Doses D Pharmacodynamic (PD) Study (Biomarker Analysis) C->D F Efficacy Study D->F Inform Efficacy Doses E Selection of Disease Model (e.g., LPS-induced inflammation) E->F

Figure 1: Overall Experimental Workflow.

3. Experimental Protocols

Phase I: Acute Toxicity and Dose-Range Finding

Objective: To determine the median lethal dose (LD50) and identify a range of tolerated doses for this compound.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).[9]

  • Groups: As outlined in the table below.

  • Administration: Single oral gavage of this compound dissolved in a suitable vehicle (e.g., corn oil).

  • Observation Period: 14 days.

  • Endpoints:

    • Mortality: Recorded twice daily.

    • Clinical Signs of Toxicity: Observed daily (e.g., changes in behavior, posture, grooming).

    • Body Weight: Measured on days 0, 7, and 14.

    • Gross Necropsy: Performed on all animals at the end of the study.

Data Presentation:

GroupTreatmentDose (mg/kg)Number of Animals (Male/Female)
1Vehicle Control05/5
2This compound505/5
3This compound1005/5
4This compound2505/5
5This compound5005/5
6This compound10005/5
7This compound20005/5

Phase II: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Objective: To characterize the pharmacokinetic profile of this compound and its effect on biomarkers of oxidative stress and inflammation.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

  • Groups: As detailed in the table below.

  • Administration: Single oral gavage of this compound.

  • Sample Collection: Blood samples collected at specified time points.

  • PK Analysis: Plasma concentrations of this compound and its potential metabolites will be determined using LC-MS/MS.[12]

  • PD Analysis: Plasma will be analyzed for biomarkers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-6).

Data Presentation:

GroupTreatmentDose (mg/kg)Number of AnimalsBlood Collection Time Points (hours)
1This compound5060, 0.25, 0.5, 1, 2, 4, 8, 12, 24
2This compound15060, 0.25, 0.5, 1, 2, 4, 8, 12, 24

Phase III: Efficacy Studies in an Animal Model of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups: As described in the table below.

  • Treatment: this compound administered via oral gavage 1 hour prior to LPS challenge.

  • Inflammation Induction: Intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Endpoints (6 hours post-LPS):

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.

    • Histopathological analysis of lung and liver tissue for inflammatory cell infiltration.

    • Gene expression of inflammatory mediators in tissues by RT-qPCR.

Data Presentation:

GroupPre-treatment (Oral Gavage)Challenge (i.p.)Dose (mg/kg)Number of Animals
1VehicleSaline08
2VehicleLPS18
3This compoundLPS258
4This compoundLPS758
5Dexamethasone (Positive Control)LPS108

4. Hypothetical Signaling Pathway

Based on the known mechanisms of other phenolic compounds, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 Compound This compound MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Transcription Compound->IKK Inhibition

Figure 2: Hypothetical NF-κB Signaling Pathway Modulation.

This detailed application note provides a robust framework for the preclinical evaluation of this compound in animal models. The phased approach ensures a systematic investigation of the compound's safety, pharmacokinetics, and efficacy, which is essential for its further development as a potential therapeutic agent. The provided protocols and data presentation formats are designed to generate clear, comparable, and reproducible results.

References

Application Notes and Protocols for the In Vivo Formulation of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Hydroxypentyl)phenol is a phenolic compound with potential for various therapeutic applications. As with many phenolic compounds, its progression into in vivo studies is challenged by formulation hurdles, primarily related to its physicochemical properties such as solubility and stability. Phenolic compounds are often characterized by poor water solubility and susceptibility to oxidation, which can limit their bioavailability and therapeutic efficacy.[1][2] This document provides a comprehensive guide to developing a suitable formulation for in vivo studies of this compound, covering vehicle selection, preparation protocols, and key experimental workflows.

Physicochemical Properties and Pre-formulation Considerations

Key Considerations:

  • Solubility: The phenolic ring contributes to hydrophobicity, while the hydroxyl groups (on the ring and the pentyl chain) can participate in hydrogen bonding, allowing for some aqueous solubility.[3][4] It is expected to have moderate solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[3][5]

  • Stability: Phenolic compounds are susceptible to degradation through oxidation, which can be influenced by pH, light, and temperature.[2] The stability of this compound in various potential vehicles should be assessed.

  • pKa: The acidity of the phenolic hydroxyl group will influence its ionization state at different pH values, which in turn affects solubility and membrane permeability.

A critical pre-formulation step is to experimentally determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles.

Vehicle Selection for In Vivo Administration

The choice of vehicle is paramount and depends on the intended route of administration, the desired pharmacokinetic profile, and the toxicity of the vehicle itself.[6][7]

Table 1: Common Vehicles for In Vivo Administration of Phenolic Compounds

Vehicle SystemCompositionRoute of AdministrationAdvantagesDisadvantages & Considerations
Aqueous Solutions
Saline with Co-solvente.g., Ethanol:Saline (2:3 v/v)[6]IV, IP, POSimple to prepare; suitable for compounds with some aqueous solubility.Ethanol can have pharmacological effects. Potential for precipitation upon dilution in blood.
Cyclodextrin Inclusion Complexe.g., Hydroxypropyl-β-cyclodextrin (HPβCD) in saline[6]IV, IP, POEnhances aqueous solubility and can improve bioavailability.[6]Requires optimization of the complexation process.
Lipid-Based Formulations
Oil-Based Vehiclese.g., Corn oil, Sesame oil[7]PO, SC, IMSuitable for highly lipophilic compounds. Can provide sustained release for SC/IM.Not suitable for IV administration.[7] Variable absorption from the GI tract.
Emulsions/MicroemulsionsOil, water, surfactant (e.g., Tween 80), co-surfactant (e.g., PEG 400)[8]IV, POCan solubilize poorly water-soluble drugs for IV administration. Enhances oral absorption.Complex formulation development. Potential for surfactant toxicity.
Organic Solvents
DMSOOften used with other co-solvents (e.g., PEG 400, Tween 80)[8]IP, DermalHigh solubilizing capacity for a wide range of compounds.[7]Can be toxic, especially with repeated dosing.[6] May cause tissue irritation.[8]

Recommendation for this compound: For initial studies, a multi-pronged approach is recommended. Start with simple co-solvent systems (e.g., PEG 400/saline or ethanol/saline) for preliminary pharmacokinetic and efficacy studies. If solubility or stability remains an issue, progressing to cyclodextrin-based formulations or lipid-based nanocarriers should be considered.

Experimental Protocols

  • Objective: To determine the saturation solubility of this compound in various vehicles.

  • Materials: this compound, selected vehicles (e.g., water, saline, PEG 400, ethanol, corn oil, 10% HPβCD in water), vials, shaker/incubator, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

    • Express solubility in mg/mL or µg/mL.

  • Objective: To prepare a solution of this compound in a PEG 400/saline co-solvent system.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), sterile saline (0.9% NaCl), sterile vials, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound based on the desired final concentration and dose volume.

    • In a sterile vial, dissolve the compound in a minimal amount of PEG 400. For example, for a 40% PEG 400 formulation, first dissolve the compound in 40% of the final volume with PEG 400.

    • Gently warm the mixture if necessary to aid dissolution, but avoid high temperatures to prevent degradation.

    • Once fully dissolved, slowly add the sterile saline to the final volume while stirring continuously to prevent precipitation.

    • Visually inspect the final solution for any precipitates or cloudiness.

    • Adjust the pH to approximately 7.0-7.4 if necessary, using sterile, dilute HCl or NaOH.[9]

    • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Table 2: Example Co-Solvent Formulation for a 10 mg/kg IP Dose in Mice

ParameterValueCalculation/Note
Animal Weight25 gAssumed average weight
Dose10 mg/kg
Total Drug per Animal0.25 mg10 mg/kg * 0.025 kg
Injection Volume100 µL (0.1 mL)A common volume for IP injections in mice
Final Concentration2.5 mg/mL0.25 mg / 0.1 mL
Vehicle Composition40% PEG 400, 60% SalineExample composition
Preparation for 10 mL
This compound25 mg2.5 mg/mL * 10 mL
PEG 4004 mL40% of 10 mL
Saline (0.9% NaCl)6 mL60% of 10 mL
  • Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HPβCD) for oral gavage.

  • Materials: this compound, HPβCD, sterile water, magnetic stirrer.

  • Procedure:

    • Prepare the HPβCD solution (e.g., 20% w/v) by dissolving HPβCD in sterile water.

    • Slowly add the weighed this compound to the HPβCD solution while stirring.

    • Continue stirring at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

    • The solution should become clear as the compound is encapsulated.

    • Sterile-filter the final solution through a 0.22 µm filter.

Visualization of Workflows and Pathways

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study P1 Characterize Physicochemical Properties (Solubility, Stability) F1 Select Potential Vehicles (e.g., Co-solvents, Cyclodextrins, Lipids) P1->F1 F2 Prepare Trial Formulations F1->F2 F3 Assess Formulation Stability (e.g., HPLC over time) F2->F3 V1 Select Animal Model and Route of Administration F3->V1 Select optimal formulation V2 Dose Administration V1->V2 V3 Pharmacokinetic (PK) Study (Blood Sampling) V2->V3 V4 Pharmacodynamic (PD) Study (Efficacy Assessment) V2->V4 G node_action node_action start Is the compound soluble in simple aqueous vehicles? node_action_1 Use Saline/PBS. Proceed to In Vivo. start->node_action_1 Yes decision_2 Is it soluble in co-solvents (PEG, EtOH)? start->decision_2 No node_action_2 Use co-solvent system. (e.g., PEG/Saline) Verify tolerability. decision_2->node_action_2 Yes decision_3 Is enhanced solubility needed for IV/PO route? decision_2->decision_3 No node_action_3 Use enabling technologies: - Cyclodextrins - Lipid Nanoparticles - Emulsions decision_3->node_action_3 Yes node_action_4 Use oil-based vehicle (e.g., Corn Oil) decision_3->node_action_4 No (e.g., SC/IM route) G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) CellDamage Oxidative Stress & Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized Phenol This compound PhenoxylRadical Phenoxyl Radical (Stabilized) Phenol->PhenoxylRadical donates H• PhenoxylRadical->ROS scavenges

References

Application Notes and Protocols for the Derivatization of 2-(5-Hydroxypentyl)phenol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(5-Hydroxypentyl)phenol is a bifunctional molecule containing both a phenolic hydroxyl group and a primary alcohol hydroxyl group. These polar functional groups impart low volatility and can lead to poor chromatographic peak shape (tailing) and potential thermal degradation in the high-temperature environment of a gas chromatograph (GC). Derivatization is a crucial sample preparation step to block these active hydrogens, thereby increasing the compound's volatility and thermal stability, and improving its chromatographic behavior for sensitive and accurate GC analysis.[1][2][3] This document provides detailed application notes and protocols for the three most common derivatization techniques applicable to this compound: silylation, acylation, and alkylation.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5][6] This method is highly effective for both the phenolic and alcoholic hydroxyl groups in this compound. The resulting silyl ethers are significantly more volatile and less polar than the parent compound.[5]

Common Silylating Reagents:
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating agent.[7][8] Often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity, especially for hindered hydroxyl groups.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, favored in many metabolomics labs.[3][4][9] It is known for producing volatile byproducts that do not interfere with the chromatogram.

  • MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives.[10] The resulting TBDMS derivatives also produce characteristic mass spectra with a prominent [M-57]+ fragment, aiding in identification.[8][10]

Silylation Workflow Diagram

G cluster_prep Sample Preparation cluster_derivatization Silylation Reaction cluster_analysis Analysis start This compound in Aprotic Solvent reagent Add Silylating Reagent (e.g., BSTFA, MSTFA, MTBSTFA) [+ Catalyst, e.g., TMCS] start->reagent heat Heat (e.g., 60-100°C) reagent->heat gcms GC-MS Analysis heat->gcms

Caption: Workflow for the silylation of this compound.

Quantitative Data for Silylation
ParameterBSTFAMSTFAMTBSTFA
Catalyst 1% TMCS (optional, but recommended)1% TMCS (optional)Not typically required
Solvent Acetone, Pyridine, AcetonitrilePyridine, AcetonitrileAcetonitrile, Dichloromethane
Reagent Ratio 2:1 molar excess over active hydrogens2:1 molar excess over active hydrogens2:1 molar excess over active hydrogens
Temperature 60-80 °C[10]70 °C60-100 °C
Time 15-60 min[7]30-60 min30-90 min
Derivative Stability ModerateModerateHigh[10]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule, converting the hydroxyl groups to esters.[11] This technique is effective for both phenolic and alcoholic hydroxyls. Perfluoroacylated derivatives are particularly useful as they are highly responsive to electron capture detectors (ECD), enabling trace-level analysis.[12]

Common Acylating Reagents:
  • Acetic Anhydride: Forms acetyl derivatives. Often used with a base catalyst like pyridine or potassium carbonate.[13][14]

  • Trifluoroacetic Anhydride (TFAA): The most reactive and volatile of the perfluorinated anhydrides, forming trifluoroacetyl (TFA) esters.[12]

  • Pentafluoropropionic Anhydride (PFPA) & Heptafluorobutyric Anhydride (HFBA): Also form highly electron-capturing derivatives for sensitive analysis.[12]

Acylation Workflow Diagram

G cluster_prep Sample Preparation cluster_derivatization Acylation Reaction cluster_analysis Analysis start This compound in Solution reagent Add Acylating Reagent (e.g., Acetic Anhydride, TFAA) [+ Catalyst, e.g., Pyridine] start->reagent heat Heat (e.g., 60°C) reagent->heat gcms GC-MS/ECD Analysis heat->gcms

Caption: Workflow for the acylation of this compound.

Quantitative Data for Acylation
ParameterAcetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Catalyst Pyridine or K₂CO₃[13]Pyridine or Triethylamine (TEA)[12]
Solvent Pyridine, AcetonitrileAcetonitrile, Dichloromethane
Reagent Ratio Molar excessMolar excess
Temperature 60-100 °CRoom Temperature to 60 °C
Time 15-60 min15-30 min
Detector Suitability FID, MSECD, MS
Experimental Protocol: Acylation with Acetic Anhydride and Pyridine
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 200 µL of pyridine in a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Quenching (Optional): Add a small amount of water to quench any remaining acetic anhydride.

  • Extraction: Add 500 µL of a non-polar solvent (e.g., hexane or dichloromethane) and 500 µL of water. Vortex and allow the layers to separate.

  • Sample Collection: Carefully transfer the organic layer to a new vial for GC analysis.

Alkylation

Alkylation involves the replacement of the acidic proton of the phenolic hydroxyl group with an alkyl group. The alcoholic hydroxyl group is generally less reactive under these conditions. Pentafluorobenzyl bromide (PFBBr) is a common alkylating agent that introduces a pentafluorobenzyl (PFB) group, creating a derivative that is highly sensitive to an electron capture detector (ECD).[15][16]

Alkylation Workflow Diagram

G cluster_prep Sample Preparation cluster_derivatization Alkylation Reaction cluster_analysis Analysis start This compound in Biphasic System reagent Add PFBBr and Phase-Transfer Catalyst (e.g., Tetrabutylammonium salt) start->reagent react Shake/Stir (e.g., Room Temperature) reagent->react gcms GC-ECD Analysis react->gcms

Caption: Workflow for the alkylation of this compound with PFBBr.

Quantitative Data for Alkylation with PFBBr
ParameterValue
Reagent Pentafluorobenzyl bromide (PFBBr)
Catalyst Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[17]
Solvent System Biphasic: Dichloromethane/Water or Acetone/Water[15]
Temperature Room Temperature to 60 °C
Time 20-60 min
Detector Suitability ECD, NCI-MS
Experimental Protocol: Alkylation with PFBBr
  • Sample Preparation: In a 4 mL vial, dissolve approximately 1 mg of this compound in 1 mL of acetone.

  • Base Addition: Add 2 mL of a 10% aqueous potassium carbonate solution.

  • Reagent Addition: Add 100 µL of a 10% solution of PFBBr in acetone.

  • Reaction: Cap the vial and heat at 60 °C for 1 hour.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction: Add 1 mL of hexane and vortex for 1 minute.

  • Phase Separation: Allow the layers to separate.

  • Sample Collection: Transfer the upper hexane layer to a 2 mL autosampler vial for GC-ECD analysis.

The choice of derivatization technique for this compound depends on the specific analytical requirements, such as the desired sensitivity, the available instrumentation (FID, MS, or ECD), and the complexity of the sample matrix. Silylation is a robust and versatile method suitable for general-purpose GC-MS analysis. Acylation, particularly with fluorinated anhydrides, and alkylation with PFBBr are excellent choices for trace-level quantification when an ECD is available. The provided protocols offer a starting point for method development, and optimization of reaction conditions may be necessary to achieve the best results for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(5-hydroxypentyl)phenol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual aids to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: Two common synthetic strategies for this compound are:

  • Grignard Reaction Route: This involves the reaction of a protected 2-halophenol with a 5-halopentanol derivative via a Grignard reagent, followed by deprotection. A typical approach is the reaction of 2-methoxyphenylmagnesium bromide with 5-chloropentan-1-ol, followed by demethylation.

  • Friedel-Crafts Acylation and Reduction Route: This two-step process begins with the Friedel-Crafts acylation of phenol with a 5-halovaleryl chloride or valerolactone, followed by reduction of the resulting keto group.

Q2: I am observing low yields in my Grignard reaction. What are the potential causes?

A2: Low yields in Grignard reactions are common and can be attributed to several factors:

  • Impure Magnesium: The magnesium turnings used must be fresh and activated to ensure proper reaction initiation.

  • Presence of Water: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1]

  • Side Reactions: The Grignard reagent can act as a base, leading to deprotonation of any acidic protons in the starting materials or solvent.[2]

  • Protecting Group Issues: The choice of protecting group for the phenolic hydroxyl is critical. It must be stable to the Grignard reagent and easily removable.[3]

Q3: My Friedel-Crafts acylation is giving me a mixture of ortho and para products. How can I improve the regioselectivity for the ortho product?

A3: Achieving high ortho-selectivity in the Friedel-Crafts acylation of phenol can be challenging. The ratio of ortho to para isomers is influenced by reaction conditions:

  • Temperature: Higher temperatures generally favor the formation of the ortho-isomer.[4][5]

  • Solvent: Non-polar solvents tend to favor ortho-acylation.[5]

  • Catalyst: The choice and amount of Lewis acid catalyst can impact regioselectivity. An excess of catalyst can promote the Fries rearrangement of an initially formed O-acylated intermediate to the C-acylated product.[6]

Q4: The Clemmensen reduction of my 2-acylphenol is sluggish and incomplete. What can I do to improve it?

A4: The Clemmensen reduction can be sensitive to the substrate and reaction conditions. For issues with this reduction:

  • Zinc Amalgam Activity: Ensure the zinc amalgam is freshly prepared and active.

  • Acid Concentration: The reaction requires strongly acidic conditions, typically concentrated hydrochloric acid.[7]

  • Substrate Solubility: The substrate should be reasonably soluble in the reaction medium. Using a co-solvent like toluene or ethanol may be necessary.

  • Alternative Reductions: If the Clemmensen reduction proves ineffective or the substrate is acid-sensitive, consider alternative methods like the Wolff-Kishner reduction.[7][8]

Troubleshooting Guides

Route 1: Grignard Reaction Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Grignard reagent fails to form (no initiation) Inactive magnesium surface; Presence of moisture.Activate magnesium turnings with iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and use anhydrous solvents.
Low yield of the coupled product Side reaction with the chloro-group on the haloalkanol; Wurtz coupling.Use a more reactive halide on the pentanol (e.g., bromo or iodo). Add the Grignard reagent slowly to a solution of the haloalkanol at low temperature.
Formation of phenol instead of the desired product Incomplete protection of the starting 2-bromophenol.Ensure complete methylation of 2-bromophenol before preparing the Grignard reagent.
Difficult demethylation of the ether product Incomplete reaction with BBr3; Degradation of the product.Use a sufficient excess of BBr3 and allow for adequate reaction time, often at low temperatures.[9][10] Quench the reaction carefully at low temperature to avoid product decomposition.
Route 2: Friedel-Crafts Acylation and Reduction Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Low yield of acylated product Deactivation of the catalyst by the phenolic oxygen.[6]Use an excess of the Lewis acid catalyst (at least 2 equivalents). Consider performing a Fries rearrangement on the O-acylated product.[4][11]
Formation of O-acylated product (phenyl ester) Kinetic control of the reaction.Heat the reaction mixture to a higher temperature to promote the Fries rearrangement to the more thermodynamically stable C-acylated product.[5][12]
Intramolecular cyclization of the halo-acyl chain The terminal halide reacts with the phenolic oxygen or the aromatic ring.This is a potential side reaction, especially under harsh conditions. Optimize reaction time and temperature to favor the intermolecular acylation.
Incomplete Clemmensen reduction Deactivation of the zinc amalgam; Poor substrate solubility.Prepare fresh, highly active zinc amalgam. Add a co-solvent (e.g., toluene) to improve the solubility of the acylphenol.
Formation of dimeric byproducts in reduction Side reactions on the zinc surface.Ensure vigorous stirring and a sufficient excess of zinc amalgam and HCl.[13]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Ortho vs. Para Acylation in Fries Rearrangement
Parameter Favors Ortho-Product Favors Para-Product Reference(s)
Temperature HighLow[4][5]
Solvent Polarity Low (e.g., CS2, nitrobenzene)High[5]
Catalyst Amount ExcessStoichiometric[6]
Table 2: Typical Yields for Key Reaction Steps
Reaction Step Synthetic Route Reagents Typical Yield Reference(s)
O-methylation of 2-bromophenolGrignardCH3I, K2CO3>95%General Knowledge
Grignard CouplingGrignard2-methoxyphenylmagnesium bromide, 5-chloropentan-1-ol60-70%Estimated
DemethylationGrignardBBr377-86%[14]
Friedel-Crafts Acylation (ortho)Friedel-CraftsPhenol, 5-chlorovaleryl chloride, AlCl340-60%Estimated
Clemmensen ReductionFriedel-Crafts2-(5-chloropentanoyl)phenol, Zn(Hg), HCl60-80%[7]

Experimental Protocols

Route 1: Grignard Reaction Protocol

Step 1: Protection of 2-Bromophenol (as methyl ether)

  • To a solution of 2-bromophenol in acetone, add an excess of anhydrous potassium carbonate.

  • Add methyl iodide dropwise and reflux the mixture for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and evaporate the solvent. Purify the resulting 2-bromoanisole by distillation.

Step 2: Grignard Reaction

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 2-bromoanisole in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the solution in an ice bath.

  • Slowly add a solution of 5-chloropentan-1-ol in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Demethylation

  • Dissolve the product from Step 2 in anhydrous dichloromethane and cool to 0°C.

  • Add a solution of boron tribromide (BBr3) in dichloromethane dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Route 2: Friedel-Crafts Acylation and Reduction Protocol

Step 1: Ortho-Acylation of Phenol (via Fries Rearrangement)

  • To a solution of phenol in a suitable solvent (e.g., nitrobenzene), add an excess of aluminum chloride at 0°C.

  • Add 5-chlorovaleryl chloride dropwise, keeping the temperature below 10°C.

  • After the initial reaction to form the phenyl ester, heat the mixture to promote the Fries rearrangement to the ortho- and para-acylphenols. The optimal temperature and time should be determined experimentally to maximize the ortho-isomer.

  • Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Separate the ortho- and para-isomers by column chromatography.

Step 2: Clemmensen Reduction

  • Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

  • To a flask containing the zinc amalgam, add water, concentrated hydrochloric acid, and a solution of the 2-(5-chloropentanoyl)phenol in a co-solvent like toluene.

  • Reflux the mixture vigorously for several hours, with periodic additions of concentrated hydrochloric acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, decant the aqueous layer, and extract it with toluene.

  • Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and concentrate.

  • Purify the final product by column chromatography.

Visualizations

Synthesis_Route_1 A 2-Bromophenol B 2-Bromoanisole A->B CH3I, K2CO3 C 2-Methoxyphenyl- magnesium bromide B->C Mg, THF E 2-(5-Hydroxypentyl)anisole C->E + 5-Chloropentan-1-ol D 5-Chloropentan-1-ol D->E F This compound E->F BBr3

Caption: Synthetic pathway for this compound via the Grignard reaction route.

Synthesis_Route_2 A Phenol C 2-(5-Chloropentanoyl)phenol A->C AlCl3 (Fries Rearrangement) B 5-Chlorovaleryl chloride B->C D This compound C->D Zn(Hg), HCl (Clemmensen Reduction)

Caption: Synthetic pathway for this compound via the Friedel-Crafts acylation and reduction route.

Troubleshooting_Logic Start Low Yield of Final Product Route Which synthetic route was used? Start->Route Grignard_Step Which step has low yield? Route->Grignard_Step Grignard FC_Step Which step has low yield? Route->FC_Step Friedel-Crafts Grignard_Formation Grignard Formation Grignard_Step->Grignard_Formation Formation Grignard_Coupling Coupling Reaction Grignard_Step->Grignard_Coupling Coupling Grignard_Deprotection Deprotection Grignard_Step->Grignard_Deprotection Deprotection FC_Acylation Acylation FC_Step->FC_Acylation Acylation FC_Reduction Reduction FC_Step->FC_Reduction Reduction Check_Mg Check Mg activity & anhydrous conditions Grignard_Formation->Check_Mg Check_Side_Reactions Check for side reactions (e.g., Wurtz) Grignard_Coupling->Check_Side_Reactions Check_BBr3 Ensure excess BBr3 & low temp. Grignard_Deprotection->Check_BBr3 Check_Regioselectivity Optimize temp. & solvent for ortho-product FC_Acylation->Check_Regioselectivity Check_Zn Use fresh Zn(Hg) & co-solvent FC_Reduction->Check_Zn

References

Technical Support Center: Overcoming Solubility Challenges of 2-(5-Hydroxypentyl)phenol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(5-Hydroxypentyl)phenol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

Q2: How does pH influence the solubility of this compound?

A2: The solubility of phenolic compounds like this compound is generally pH-dependent.[4][5][6][7] In alkaline conditions (higher pH), the phenolic hydroxyl group can deprotonate to form a phenoxide ion. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions.[4][8] Conversely, in acidic or neutral pH, the compound remains in its less soluble, non-ionized form.[9]

Q3: What are co-solvents and how can they improve the solubility of this compound?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds.[10][11] For phenolic compounds, common co-solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).[10][12] These solvents work by reducing the polarity of the aqueous medium, which allows for better solvation of the nonpolar parts of the this compound molecule.[11]

Q4: Can cyclodextrins be used to enhance the solubility of this compound?

A4: Yes, cyclodextrins are effective in increasing the aqueous solubility of poorly soluble compounds, including phenols.[13][14][15][16] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[15] The hydrophobic portion of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved water solubility.[13][14] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility and improved safety profile.[14][17]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer upon preparation.

Possible Cause & Solution

  • Low pH of the Buffer: The phenolic hydroxyl group is not ionized at neutral or acidic pH, leading to low solubility.

    • Troubleshooting Step: Gradually increase the pH of your buffer. For many phenols, adjusting the pH to a slightly alkaline value (e.g., pH 8-9) can significantly improve solubility.[4] Be mindful of the pH stability of your compound and its intended biological application.

  • Insufficient Solubilizing Agent: The concentration of the co-solvent or cyclodextrin may be too low.

    • Troubleshooting Step: Increase the concentration of the co-solvent (e.g., ethanol, DMSO) in your buffer. Start with a low percentage (e.g., 1-5%) and incrementally increase it while monitoring for solubility. For cyclodextrins, a molar excess relative to the compound is often required.[13]

Issue 2: I observe an oiling out or phase separation instead of dissolution.

Possible Cause & Solution

  • High Concentration of the Compound: You may be exceeding the solubility limit of this compound in the chosen buffer system.

    • Troubleshooting Step: Try preparing a more dilute solution. Alternatively, employ a more effective solubilization strategy as outlined in this guide.

  • Inappropriate Co-solvent: The chosen co-solvent may not be optimal for this specific compound.

    • Troubleshooting Step: Experiment with different biocompatible co-solvents. A mixture of co-solvents can sometimes be more effective than a single one. For instance, a combination of ethanol and a small amount of a non-ionic surfactant could be tested.

Quantitative Data on Solubility Enhancement of Phenolic Compounds

Due to the lack of specific solubility data for this compound, the following tables provide illustrative data on the solubility enhancement of other phenolic compounds using various techniques. This data can serve as a starting point for experimental design.

Table 1: Effect of pH on the Solubility of Selected Phenolic Compounds

Phenolic Compound pH Solubility Reference
Hesperidin 7.0 Low [9]
Hesperidin >10.0 Dramatically Increased [9]
Phenolic Compounds (general) Alkaline More Soluble [4]

| Phenolic Compounds (general) | Acidic/Neutral | Less Soluble |[4] |

Table 2: Solubility Enhancement of Phenolic Compounds with Co-solvents

Phenolic Compound Co-solvent System Solubility Enhancement Reference
Gallic Acid, Methyl Gallate, Caffeic Acid 70% Ethanol-Water High [12]

| Phenolic Compounds from Camellia polyodonta | 70% Methanol | High |[18] |

Table 3: Solubility Enhancement of Phenylpropanoids using Cyclodextrins

Phenylpropanoid Cyclodextrin (10 mM) Solubility Enhancement (St/S0) Reference

| Compound 1 | RAMEB | Up to 17-fold |[13] |

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Prepare the desired aqueous buffer at a slightly lower pH than the target pH.

  • While stirring the buffer, slowly add the stock solution of the compound.

  • If precipitation occurs, add a small amount of a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise to the buffer to gradually increase the pH.

  • Monitor the dissolution of the precipitate. Continue adding the alkaline solution until the compound is fully dissolved.

  • Measure the final pH of the solution and adjust as necessary for your experiment, keeping in mind that lowering the pH may cause precipitation.

Protocol 2: Solubilization using Co-solvents
  • Determine the maximum tolerable concentration of the co-solvent (e.g., ethanol, DMSO) for your specific experimental system.

  • Prepare a stock solution of this compound in the chosen co-solvent.

  • Prepare the aqueous buffer.

  • While vortexing or stirring the buffer, slowly add the stock solution to the buffer to achieve the final desired concentration of both the compound and the co-solvent.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.

Protocol 3: Solubilization using Cyclodextrins
  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]

  • Prepare an aqueous solution of the cyclodextrin in your desired buffer. The concentration will typically be in the millimolar range and in molar excess to the compound.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound in Aqueous Buffer precipitate Precipitation or Phase Separation Occurs? start->precipitate dissolved Compound Dissolved Proceed with Experiment precipitate->dissolved No check_pH Is pH > 7? precipitate->check_pH Yes adjust_pH Adjust pH to be Alkaline (e.g., 8-9) check_pH->adjust_pH No use_cosolvent Add Co-solvent (e.g., Ethanol, DMSO) check_pH->use_cosolvent Yes adjust_pH->precipitate use_cosolvent->precipitate use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin Still Precipitates use_cyclodextrin->precipitate reassess Re-evaluate Concentration and Method use_cyclodextrin->reassess Still Precipitates

Caption: A troubleshooting workflow for addressing solubility issues.

G cluster_1 Hypothetical Signaling Pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase response Cellular Response kinase->response

Caption: A hypothetical signaling pathway for research applications.

References

Preventing oxidation of 2-(5-Hydroxypentyl)phenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(5-Hydroxypentyl)phenol to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A1: this compound has a phenolic hydroxyl group directly attached to a benzene ring. This structural feature makes the compound susceptible to oxidation. Factors such as exposure to air (oxygen), light, heat, and the presence of metal ions can accelerate this process.[1][2] Oxidation can lead to the formation of colored byproducts, primarily quinones and polymerized phenoquinones, which may appear as a pink or red discoloration.[1]

Q2: What are the visible signs of oxidation in my sample?

A2: The most common indicator of oxidation is a change in the color of the compound, which is typically a white or off-white solid. The development of a pink, red, or brown hue suggests the formation of oxidation products.[1] For quantitative assessment, analytical techniques such as UV-Vis spectroscopy can be employed to detect the formation of colored species, or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products.

Q3: How should I store this compound to minimize oxidation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[3][4] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[5] Using amber glass vials or containers wrapped in aluminum foil will protect the compound from light.[1]

Q4: Can I use antioxidants to stabilize my this compound sample?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), work by donating a hydrogen atom to peroxy radicals, thus terminating the oxidative chain reaction.[6] The choice and concentration of an antioxidant should be carefully considered based on the intended downstream applications of your compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Sample has developed a pink or red color. Exposure to air (oxygen) and/or light.1. Confirm the presence of oxidation products using HPLC or UV-Vis spectroscopy.2. If the purity is compromised for your application, consider purification (e.g., recrystallization or column chromatography).3. For future storage, transfer the compound to an amber vial, purge with an inert gas (nitrogen or argon), and store at a reduced temperature in a dark location.[1][3][5]
Inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Verify the purity of your current stock using an appropriate analytical method.2. Prepare fresh solutions for your experiments from a properly stored, unoxidized sample.3. Minimize the exposure of the compound to light and air during experimental procedures.
Precipitate formation in a stored solution. Polymerization of oxidation products or insolubility at lower temperatures.1. Analyze the precipitate and supernatant separately to identify the components.2. If due to oxidation, follow the steps for colored samples.3. If due to insolubility, consider storing at a slightly higher temperature (if stability permits) or using a different solvent system.
Quantitative Data Summary: Recommended Storage Conditions

The following table summarizes recommended storage conditions to enhance the stability of phenolic compounds like this compound. The stability is qualitatively assessed based on general principles for phenols.

Parameter Condition Expected Impact on Stability Rationale
Temperature 2-8°C (Refrigerated)HighReduces the rate of chemical reactions, including oxidation.[7]
-20°C (Frozen)Very HighFurther slows degradation pathways. Ideal for long-term storage.
Atmosphere AirLowOxygen is a key reactant in the oxidation of phenols.[1]
Inert Gas (Nitrogen/Argon)Very HighDisplaces oxygen, significantly inhibiting the primary oxidation pathway.[5]
Light Exposure Ambient LightLowUV radiation can provide the energy to initiate and propagate oxidative reactions.[1]
Dark (Amber Vial/Foil)HighPrevents light-induced degradation.[1]
Additives NoneModerateThe inherent stability of the molecule.
Antioxidant (e.g., BHT)HighScavenges free radicals to prevent the propagation of oxidation.[6][8]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Objective: To quantify the degradation of this compound over time when exposed to different environmental conditions (light, air, temperature).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Clear and amber glass vials with screw caps

  • Nitrogen or Argon gas source

  • Refrigerator (2-8°C), Freezer (-20°C), and a temperature-controlled chamber (e.g., 25°C)

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot this stock solution into different sets of vials as described in the storage conditions table below.

  • Storage Conditions:

    • Set A (Control): Amber vial, purged with nitrogen, stored at -20°C.

    • Set B: Amber vial, purged with nitrogen, stored at 2-8°C.

    • Set C: Amber vial, air atmosphere, stored at 2-8°C.

    • Set D: Clear vial, air atmosphere, stored at 25°C with ambient light exposure.

  • Time Points:

    • Analyze samples at T=0 (initial time point), and then at subsequent time points such as 1 week, 1 month, 3 months, and 6 months.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A, ramp to 100% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., ~275 nm), and also scan a broader range to detect new peaks.

  • Data Analysis:

    • At each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample for each storage condition.

    • Plot the percentage of this compound remaining versus time for each condition.

Visualizations

Oxidation Pathway of a Phenolic Compound

OxidationPathway Phenol This compound PhenoxyRadical Phenoxy Radical Phenol->PhenoxyRadical O2, Light, Heat, Metal Ions Quinone Quinone-type Species PhenoxyRadical->Quinone Further Oxidation Polymer Polymerized Products (Colored) Quinone->Polymer Polymerization

Caption: Generalized oxidation pathway of a phenolic compound.

Experimental Workflow for Stability Testing

StabilityWorkflow Start Prepare Stock Solution of Compound Aliquot Aliquot into Vials for Different Conditions Start->Aliquot Store Store Samples at Defined Conditions Aliquot->Store Analyze_T0 Analyze at T=0 (HPLC) Aliquot->Analyze_T0 Analyze_Tx Analyze at Subsequent Time Points (T=x) Store->Analyze_Tx Compare Compare Data to T=0 and Assess Degradation Analyze_T0->Compare Analyze_Tx->Compare Conclusion Determine Optimal Storage Conditions Compare->Conclusion

Caption: Workflow for assessing compound stability over time.

Troubleshooting Logic for Sample Discoloration

TroubleshootingLogic Start Is the sample discolored? CheckPurity Does purity meet experimental needs? Start->CheckPurity Yes NoProblem No immediate issue detected Start->NoProblem No UseSample Proceed with Experiment CheckPurity->UseSample Yes Purify Purify Sample (e.g., Recrystallization) CheckPurity->Purify No ReStore Re-store under inert atmosphere, in the dark, at low temperature Purify->ReStore

Caption: Decision tree for addressing discolored samples.

References

Troubleshooting peak tailing for 2-(5-Hydroxypentyl)phenol in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reverse-Phase HPLC Analysis

Topic: Troubleshooting Peak Tailing for 2-(5-Hydroxypentyl)phenol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound. What are the most probable chemical causes?

Peak tailing for a compound like this compound in reverse-phase HPLC is frequently caused by secondary chemical interactions between the analyte and the stationary phase.[1] The primary cause is often the interaction of the polar phenolic hydroxyl group with active sites on the silica-based column packing, particularly residual silanol groups (Si-OH).[2]

  • Silanol Interactions: Silica-based C18 columns can have unreacted, accessible silanol groups on their surface.[3] These silanols are weakly acidic and can form strong hydrogen bonds with the hydroxyl groups of your analyte, delaying its elution from these specific sites and causing a tailed peak.[2]

  • Analyte pKa Considerations: Phenols are weakly acidic, typically with a pKa around 10.[4][5] If the mobile phase pH is high, the phenolic hydroxyl group can deprotonate to form a phenolate anion. This charged species can interact differently with the stationary phase than the neutral molecule, contributing to peak asymmetry. However, the more common issue in reverse-phase is the interaction with ionized silanols.

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as chelation sites for the analyte, where the two hydroxyl groups of this compound might interact, leading to peak tailing.[3][6]

Q2: How does mobile phase pH influence the peak shape, and what is the optimal pH range?

Mobile phase pH is a critical parameter for controlling peak shape, primarily by suppressing the ionization of residual silanol groups on the stationary phase.

  • Suppressing Silanol Activity: Residual silanols are acidic and become ionized (negatively charged Si-O⁻) at a pH above approximately 3.[1][7] These ionized silanols can strongly interact with polar functional groups, causing significant tailing. By operating at a low pH (e.g., 2.5–3.5), the silanol groups remain protonated (Si-OH) and are less active, minimizing these secondary interactions.[1][6]

  • Analyte State: For this compound (pKa ≈ 10), a mobile phase pH between 2.5 and 3.5 ensures the analyte remains in its neutral, protonated form. This consistency in charge state promotes a single, uniform retention mechanism, leading to a more symmetrical peak.

Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase

pH RangeState of this compound (Phenolic Group)State of Residual SilanolsExpected Impact on Peak Shape
< 4.0 Neutral (Protonated)Neutral (Protonated)Optimal. Minimal secondary interactions, leading to improved symmetry.
4.0 - 7.0 Neutral (Protonated)Partially to Mostly Ionized (Si-O⁻)Poor. Increased potential for silanol interactions and peak tailing.
> 7.0 Partially to Fully Ionized (Phenolate Anion)Fully Ionized (Si-O⁻)Very Poor. Multiple interaction modes and significant tailing likely.
Q3: I've adjusted the pH, but the peak is still tailing. What other mobile phase modifications should I try?

If pH adjustment is insufficient, other mobile phase additives and components can be optimized.

  • Increase Buffer Strength: Inadequate buffering can lead to pH shifts on the column, causing poor reproducibility and tailing.[3] Increasing the buffer concentration (typically to 20-50 mM) can ensure a stable pH environment.[3][8]

  • Use a Silanol Suppressor: Historically, a small amount of a basic compound, like triethylamine (TEA), was added to the mobile phase (e.g., 0.1%).[6] TEA acts as a competing base that preferentially interacts with active silanol sites, effectively shielding them from the analyte.

  • Change Organic Modifier: The choice of organic solvent can influence peak shape. If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and sometimes improve peak symmetry.[7]

Q4: Could my HPLC column be the source of the problem?

Yes, the column is a common culprit for persistent peak tailing.

  • Use an End-Capped Column: Modern columns are often "end-capped," a process that deactivates a majority of residual silanols.[1][7] Using a high-purity, Type B silica column with robust end-capping is highly recommended for analyzing polar compounds like phenols.

  • Column Contamination: Accumulation of strongly retained sample components at the column inlet can create active sites and distort peak shape.[2][9] If you observe an increase in backpressure along with tailing, column contamination is likely.

  • Column Void: A void or channel at the head of the column bed can cause peak shape to deteriorate for all analytes.[1][8] This can happen from pressure shocks or dissolution of the silica bed at high pH. Replacing the column is the only solution for a void.[10]

Q5: How can I determine if instrumental issues, such as extra-column volume, are causing the tailing?

Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the column itself.[3]

  • Check Connections: Ensure all fittings and tubing between the injector, column, and detector are properly seated with no gaps.[11] Improperly connected fittings create dead volume where the sample can diffuse, causing tailing.

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.[3][7]

  • Early Eluting Peaks: Extra-column effects are most noticeable for early eluting peaks. If your early peaks show more pronounced tailing than later ones, this is a strong indicator of an instrumental issue.[10]

Q6: Could my sample preparation or injection technique be the problem?

Yes, issues with the sample itself or how it's introduced to the system can cause peak distortion.

  • Solvent Mismatch: Dissolving your sample in a solvent that is much stronger (less polar) than your initial mobile phase can cause tailing.[2] Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.[3]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a classic "shark fin" or tailing peak.[2][10] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were overloading the column.

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

The following table outlines a systematic approach to diagnosing the cause of peak tailing.

Table 2: Troubleshooting Guide for Peak Tailing

StepParameter to CheckPotential CauseRecommended Solution
1 Observe All Peaks Are all peaks in the chromatogram tailing, or just the analyte?All Peaks Tailing: Suspect a mechanical issue (column void, extra-column volume, clogged frit).[9] Only Analyte Tailing: Suspect a chemical issue (secondary interactions).
2 Mobile Phase pH pH is too high, leading to ionized silanols.Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate).[6]
3 Sample Concentration Column is overloaded.Dilute the sample by a factor of 10 and reinject. If symmetry improves, reduce sample concentration or injection volume.[10]
4 Column Type Column has high silanol activity (Type A silica, not end-capped).Switch to a modern, end-capped, high-purity silica column or a column with a polar-embedded phase.[7]
5 Column Health Column is contaminated or has a void.Flush the column with a strong solvent (see protocol below).[8] If tailing persists and pressure is low, a void may be present; replace the column.
6 System Plumbing Extra-column dead volume.Check all fittings for tightness. Minimize tubing length and use narrow ID tubing (0.12 mm or less).[8]
Experimental Protocols

Protocol 1: General Reverse-Phase Column Cleaning

This procedure can help remove contaminants that cause peak tailing. Always consult the column manufacturer's guidelines for specific solvent limitations and pressure ratings.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush with Mobile Phase: Flush the column in the reverse direction with 20 column volumes of your mobile phase (without buffer salts).

  • Water Wash: Flush with 20 column volumes of HPLC-grade water to remove any remaining salts.

  • Organic Wash (Intermediate Polarity): Flush with 20 column volumes of acetonitrile or methanol.

  • Strong Solvent Wash (Non-polar Contaminants): Flush with 20 column volumes of isopropanol (IPA).

  • Strong Solvent Wash (Polar Contaminants): Flush with 20 column volumes of Dichloromethane (DCM), if compatible with your column and system.

  • Re-equilibration: Flush with 20 column volumes of isopropanol, followed by 20 volumes of your initial mobile phase composition (with organic solvent). Finally, reintroduce the buffered mobile phase and equilibrate until the baseline is stable.

Protocol 2: Mobile Phase Preparation for Suppressing Silanol Interactions

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for phenolic compounds.

  • Aqueous Buffer Preparation (e.g., 25 mM Potassium Phosphate at pH 3.0):

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water.

    • Adjust the pH to 3.0 using a dilute solution of phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • Measure the desired volumes of the filtered aqueous buffer and the organic modifier (e.g., acetonitrile) into a clean mobile phase reservoir. For example, for a 60:40 (Aqueous:ACN) mobile phase, combine 600 mL of buffer with 400 mL of acetonitrile.

    • Sonicate (degas) the mobile phase for 10-15 minutes to remove dissolved gases, which can cause pump and detector issues.

Visual Guides

Troubleshooting Workflow

This diagram provides a logical decision tree for identifying the source of peak tailing.

Troubleshooting_Workflow start_node Peak Tailing Observed for This compound decision_node All peaks tailing? start_node->decision_node chem_path Chemical Cause Likely decision_node->chem_path No, only analyte mech_path Mechanical/System Cause Likely decision_node->mech_path Yes chem_d1 Adjust Mobile Phase pH to 2.5-3.5 chem_path->chem_d1 mech_d1 Check System for Dead Volume (fittings, tubing) mech_path->mech_d1 solution_node solution_node chem_d2 Test for Overload (Dilute Sample 10x) chem_d1->chem_d2 Tailing persists chem_d3 Use End-Capped Column or Add Silanol Suppressor chem_d2->chem_d3 Tailing persists mech_d2 Flush or Replace Guard/Analytical Column mech_d1->mech_d2 Tailing persists mech_d3 Inspect Injector for Wear/Leaks mech_d2->mech_d3 Tailing persists

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates the unwanted secondary interaction between this compound and an ionized silanol group on the column's stationary phase.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_analyte This compound silica Si silanol O⁻ silica->silanol Ionized Silanol (Active Site) phenol_ring Phenol Ring phenol_oh OH phenol_ring->phenol_oh phenol_oh->silanol Unwanted Secondary Interaction (Causes Tailing)

Caption: Analyte interaction with an ionized silanol site.

References

Technical Support Center: Analysis of 2-(5-Hydroxypentyl)phenol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of 2-(5-Hydroxypentyl)phenol.

Troubleshooting Guide: Reducing Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and mitigating these effects for this compound analysis.

Problem: Poor sensitivity, inconsistent results, or high variability between samples.

This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2]

Initial Assessment: Qualitative and Quantitative Evaluation of Matrix Effects

Before optimizing your method, it's crucial to confirm and quantify the presence of matrix effects.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A constant flow of this compound is infused into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected. Dips or rises in the baseline signal of the analyte indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[3][5] The response of the analyte in a pre-extracted blank matrix (spiked after extraction) is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and mitigating matrix effects.

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Inconsistent Results / Poor Sensitivity assess_me Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) start->assess_me sample_prep Optimize Sample Preparation assess_me->sample_prep Matrix Effect > 15%? chromatography Modify Chromatographic Conditions sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std reassess_me Re-assess Matrix Effect internal_std->reassess_me reassess_me->sample_prep Further Optimization Needed validation Method Validation reassess_me->validation Matrix Effect Mitigated

Caption: Troubleshooting workflow for matrix effect reduction.

Mitigation Strategies

If significant matrix effects are confirmed, the following strategies can be employed, often in combination.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering endogenous components before analysis.[1][5]

    • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. For this compound, an acidic analyte, adjusting the pH of the aqueous sample to be at least two pH units below its pKa will ensure it is uncharged and partitions into an organic solvent.[5] A double LLE can further improve sample cleanliness.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can effectively remove interfering compounds.[1][7] For phenolic compounds, reversed-phase or mixed-mode polymeric sorbents are often effective.[7][8]

    • Protein Precipitation (PPT): While a simple and fast technique, PPT is generally the least effective at removing matrix components and often results in significant matrix effects.[8] It should be used with caution and may require further cleanup steps.

  • Modify Chromatographic Conditions: Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.[1]

    • Gradient Modification: Adjusting the gradient slope and duration can improve the separation of the analyte from interfering peaks.

    • Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of the analyte relative to matrix components, particularly phospholipids.[8]

    • Column Chemistry: Using a different column chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity and improve separation from matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]

  • Derivatization: Chemical derivatization can improve the sensitivity and selectivity of the analysis for phenolic compounds.[10][11] By modifying the structure of this compound, its chromatographic behavior and ionization efficiency can be altered, potentially moving it away from interfering matrix components and enhancing its signal.[10][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of phenolic compounds from biological samples?

A1: The most common sources of matrix effects, particularly ion suppression in ESI, are phospholipids from cell membranes, salts, and other endogenous metabolites that co-elute with the analyte of interest.[1][5] These molecules can compete with the analyte for ionization in the mass spectrometer source, leading to a decreased signal.[1][14]

Q2: How do I choose the best sample preparation technique for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. The following diagram provides a decision-making framework.

G start Start: Select Sample Preparation Method matrix_complexity Complex Matrix (e.g., plasma, tissue)? start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity Yes simple_matrix Simple Matrix (e.g., urine)? matrix_complexity->simple_matrix No spe Solid-Phase Extraction (SPE) sensitivity->spe Yes lle Liquid-Liquid Extraction (LLE) sensitivity->lle No spe->lle Consider LLE for specific interferences ppt Protein Precipitation (PPT) + Cleanup lle->ppt simple_matrix->lle No dilute Dilute and Shoot simple_matrix->dilute Yes

Caption: Decision tree for selecting a sample preparation method.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][15] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay if the analyte concentration is already low.[3] It is most effective when the initial analyte concentration is high.

Q4: My results are still variable even after optimizing sample preparation and chromatography. What should I do?

A4: If variability persists, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1] A SIL-IS for this compound will co-elute and experience the same matrix effects, providing a reliable means of correction and improving the accuracy and precision of your results.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma.

  • Sample Preparation: To 500 µL of plasma, add an appropriate amount of internal standard.

  • pH Adjustment: Acidify the sample by adding 50 µL of 1 M HCl to adjust the pH to approximately 2-3. This ensures that this compound is in its neutral form.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure using a reversed-phase SPE cartridge.

  • Cartridge Conditioning: Condition a C18 or polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., 500 µL of acidified plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation techniques. Note that these are representative values for phenolic compounds and may vary for this compound.

Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 10530 - 70 (Suppression)[8][16]
Liquid-Liquid Extraction (LLE)70 - 9580 - 110[16][17]
Solid-Phase Extraction (SPE)80 - 11095 - 105[5][16]

Table 2: Impact of Mitigation Strategy on Method Precision

Mitigation StrategyCoefficient of Variation (%CV)Reference
No Internal Standard15 - 30[1]
Analog Internal Standard5 - 15
Stable Isotope-Labeled IS< 5[1][9]

References

Technical Support Center: Enhancing the Stability of 2-(5-Hydroxypentyl)phenol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of 2-(5-Hydroxypentyl)phenol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium containing this compound is changing color (e.g., turning yellow or pinkish). What is causing this?

A1: The color change in your cell culture medium is likely due to the oxidation of this compound. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors in the culture environment such as light, temperature, and the presence of oxidizing agents.[1][2] This oxidation can lead to the formation of colored byproducts. Additionally, the pH indicator dye phenol red, commonly found in cell culture media, can change color in response to pH shifts caused by cellular metabolism or the degradation of the compound.[3][4]

Q2: I'm observing a decrease in the biological activity of this compound in my longer-term experiments. Why is this happening?

A2: The loss of biological activity is a strong indicator that this compound is degrading in your cell culture medium. Phenolic compounds, particularly those with hydroxyl groups on the aromatic ring, can be unstable in aqueous environments like cell culture media.[5][6] This degradation can occur over time, leading to a lower effective concentration of the active compound and consequently, a reduction in its biological effects. It is crucial to perform stability tests in parallel with cell culture experiments for antioxidants.[5][6]

Q3: Can components of the cell culture medium itself affect the stability of this compound?

A3: Yes, several components in standard cell culture media can interact with and affect the stability of phenolic compounds. For example, some media contain components like cysteine and ferric ammonium citrate that can influence the stability of certain compounds.[7] Furthermore, proteins present in serum supplements can interact with phenolic compounds, which may either stabilize or destabilize them.[5][6][8][9]

Q4: What are the primary degradation pathways for phenolic compounds like this compound in an in vitro setting?

A4: The primary degradation pathway for phenolic compounds in cell culture is oxidation.[1][2] This can be a complex process involving the formation of reactive intermediates. In the presence of microorganisms or cellular enzymes, phenolic compounds can also be metabolized through pathways such as ortho- and meta-cleavage of the aromatic ring.[10][11][12][13][14]

Q5: How can I improve the stability of this compound in my cell culture experiments?

A5: Several strategies can be employed to enhance stability:

  • Use of Antioxidants: Adding antioxidants to the culture medium can help prevent the oxidation of this compound.[15][16][17]

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound. This encapsulation can protect the compound from degradation and improve its solubility.[18][19][20][21][22]

  • pH Control: Maintaining a stable pH in the optimal range for the compound can slow down degradation.[23]

  • Light Protection: Protect your media and stock solutions from light, as light can accelerate the degradation of phenolic compounds.[22]

  • Fresh Preparation: Prepare fresh solutions of this compound before each experiment to minimize degradation over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Media Discoloration Oxidation of this compound.[1] pH shift in the media.[3][4]1. Prepare fresh media with the compound before each experiment. 2. Add a low concentration of a biocompatible antioxidant (e.g., ascorbic acid). 3. Monitor the pH of the culture medium regularly. 4. If using a CO2 incubator, ensure it is properly calibrated.
Loss of Compound Efficacy Degradation of this compound over time.[5][6]1. Perform a time-course experiment to determine the stability of the compound under your specific experimental conditions. 2. Consider using a stabilizing agent like hydroxypropyl-β-cyclodextrin.[19][22] 3. Replenish the media with freshly prepared compound at regular intervals for long-term experiments.
Precipitation in Media Poor solubility of this compound.[24][25] Interaction with media components.1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Use cyclodextrins to enhance the solubility of the compound.[18][19][21] 3. Filter-sterilize the final medium after the addition of the compound.
Inconsistent Experimental Results Variability in the concentration of the active compound due to degradation.1. Standardize the preparation and storage of your compound stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Quantify the concentration of this compound in the media at the beginning and end of your experiment using a suitable analytical method (e.g., HPLC).[26][27]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, light-protected tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.[26][27][28]

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with the stock solution to achieve the desired final concentration.

  • Aliquot the medium containing the compound into sterile, light-protected tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Immediately analyze the concentration of this compound in the sample using a validated HPLC or spectrophotometric method.

  • Plot the concentration of the compound as a function of time to determine its degradation kinetics.

Protocol 2: Enhancing Stability with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To improve the stability and solubility of this compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Cell culture medium

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Methodology:

  • Prepare an aqueous solution of HP-β-CD in your cell culture medium. A typical starting concentration is 1-2% (w/v).

  • Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for 1-2 hours or until the compound is fully dissolved.

  • Sterile-filter the resulting solution using a 0.22 µm filter.

  • Perform the stability assessment as described in Protocol 1 to compare the stability of the encapsulated compound to the unencapsulated form.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound) add_compound Spike Medium with Compound prep_stock->add_compound prep_media Prepare Cell Culture Medium prep_media->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples at Time Points incubate->sample analyze Quantify Compound (HPLC/Spectrophotometry) sample->analyze data_analysis Analyze Data & Determine Stability analyze->data_analysis degradation_pathway phenol This compound oxidized Oxidized Products (e.g., Quinones) phenol->oxidized Oxidation catechol Catechol Intermediate phenol->catechol Hydroxylation (Cellular Enzymes) ortho Ortho-Cleavage Products (e.g., cis,cis-Muconic acid) catechol->ortho ortho-cleavage meta Meta-Cleavage Products (e.g., 2-Hydroxymuconic semialdehyde) catechol->meta meta-cleavage tca TCA Cycle Intermediates ortho->tca meta->tca troubleshooting_logic start Problem Observed color_change Media Color Change? start->color_change activity_loss Loss of Activity? start->activity_loss precipitation Precipitation? start->precipitation check_oxidation Investigate Oxidation color_change->check_oxidation Yes check_ph Check pH color_change->check_ph Yes check_degradation Assess Degradation activity_loss->check_degradation Yes check_solubility Improve Solubility precipitation->check_solubility Yes use_antioxidant Use Antioxidants check_oxidation->use_antioxidant use_cyclodextrin Use Cyclodextrins check_degradation->use_cyclodextrin fresh_prep Prepare Freshly check_degradation->fresh_prep check_solubility->use_cyclodextrin

References

Technical Support Center: Mass Spectrometry Analysis of 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-(5-Hydroxypentyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, particularly poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor fragmentation of this compound in my mass spectrometer?

A1: Poor fragmentation of this compound is often due to the stable phenolic ring and the presence of the hydroxyl group. In electron ionization (EI) mass spectrometry, the molecular ion of phenolic compounds can be quite stable, leading to a prominent molecular ion peak but few fragment ions.[1][2] In electrospray ionization (ESI), "in-source" fragmentation might be minimal under gentle ionization conditions, which are often used to preserve the molecular ion.[3]

Q2: What is the most common strategy to improve the fragmentation of phenolic compounds like this compound?

A2: Derivatization is a widely used and highly effective strategy, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[4][5][6] By chemically modifying the hydroxyl groups, the volatility of the analyte is increased, and the fragmentation pattern is often enhanced, leading to more structural information.[5][7]

Q3: What are the recommended derivatization techniques for this compound?

A3: Silylation is the most common and recommended derivatization technique for compounds containing hydroxyl groups, including phenols and alcohols.[6][8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[5][7][9]

Q4: Can I improve fragmentation in Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?

A4: Yes. In LC-MS, you can often enhance fragmentation by adjusting the instrument's ion source and collision cell parameters. Increasing the cone voltage or fragmentor voltage can induce "in-source" fragmentation.[3] In tandem mass spectrometry (MS/MS), optimizing the collision energy in the collision cell is the primary way to control the degree of fragmentation.[10]

Troubleshooting Guide: Poor Fragmentation

This guide provides a step-by-step approach to diagnosing and resolving poor fragmentation of this compound.

Step 1: Initial Assessment and System Check
  • Verify Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated.

  • Review Your Method: Double-check your acquisition parameters. For LC-MS, note the cone/fragmentor voltage. For MS/MS experiments, verify the collision energy settings.[10]

  • Analyze the Spectrum: Identify the molecular ion peak. A very high abundance of the molecular ion with minimal or no fragment ions confirms poor fragmentation.

Step 2: Optimizing LC-MS Parameters (For ESI, APCI)
  • Increase In-Source Fragmentation: Gradually increase the cone voltage or fragmentor voltage in increments of 10-20 V. This can promote fragmentation within the ion source. Be aware that excessive voltage can lead to the complete loss of the precursor ion.[3]

  • Optimize Collision Energy (MS/MS): If you are performing tandem MS, systematically ramp the collision energy. Start with a low energy (e.g., 10 eV) and increase it in steps (e.g., 5-10 eV) to find the optimal energy that produces a rich fragmentation pattern.

  • Change Ionization Mode: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can sometimes provide more fragmentation for certain classes of compounds.

Step 3: Implementing Derivatization (Primarily for GC-MS)

If you are using GC-MS or if LC-MS optimization is insufficient, derivatization is the next logical step. Silylation is a robust method for improving the chromatographic and mass spectrometric properties of your analyte.[5][6]

The following table summarizes the expected changes in the mass spectrum of this compound after silylation.

FeatureBefore Derivatization (Native)After Derivatization (di-TMS)Rationale
Molecular Weight 194.27 g/mol 338.58 g/mol Addition of two Trimethylsilyl (TMS) groups, each with a mass of 72.16 g/mol .
Expected Molecular Ion (M+) m/z 194m/z 338The molecular ion will reflect the increased mass of the derivatized molecule.
Fragmentation Pattern Likely dominated by the molecular ion, with some fragmentation from the alkyl chain.More extensive fragmentation, with characteristic losses of methyl groups (M-15) and other TMS-related fragments.The TMS groups provide new, more favorable fragmentation pathways, enhancing structural elucidation.

Experimental Protocol: Silylation of this compound for GC-MS Analysis

This protocol details the silylation of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • Autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of your this compound standard or sample extract in an anhydrous solvent. If the sample is in an aqueous or protic solvent like methanol, it must be evaporated to dryness under a stream of nitrogen and reconstituted in an appropriate anhydrous solvent.[11]

  • Derivatization Reaction:

    • Pipette 50 µL of the sample solution into an autosampler vial insert.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.[12] This creates a 1:1 ratio of sample to derivatizing reagent.

    • Cap the vial tightly.

  • Heating:

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[11][12]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

Below are diagrams illustrating key workflows and processes for addressing poor fragmentation.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Fragmentation cluster_lcms LC-MS/MS cluster_gcms GC-MS start_lcms Poor Fragmentation Observed check_tune Verify Instrument Tune & Calibration start_lcms->check_tune check_params_lcms Review In-Source & Collision Energy Settings check_tune->check_params_lcms increase_cone Increase Cone/Fragmentor Voltage check_params_lcms->increase_cone optimize_ce Optimize Collision Energy increase_cone->optimize_ce result_lcms Improved Fragmentation? optimize_ce->result_lcms success_lcms Analysis Complete result_lcms->success_lcms Yes fail_lcms Consider Derivatization result_lcms->fail_lcms No start_gcms Poor Fragmentation Observed check_tune_gcms Verify Instrument Tune & Calibration start_gcms->check_tune_gcms derivatize Perform Silylation Derivatization check_tune_gcms->derivatize analyze_deriv Analyze Derivatized Sample derivatize->analyze_deriv result_gcms Improved Fragmentation? analyze_deriv->result_gcms success_gcms Analysis Complete result_gcms->success_gcms Yes

Caption: Troubleshooting workflow for poor mass spectrometry fragmentation.

DerivatizationProcess Silylation Derivatization Process analyte This compound (Two -OH groups) reaction_step {Reaction | + Heat (70°C, 60 min)} analyte->reaction_step reagent BSTFA Reagent (TMS Donor) reagent->reaction_step product Di-TMS-Derivatized Analyte (Increased Volatility & Fragmentation) reaction_step->product analysis GC-MS Analysis product->analysis

References

Strategies to minimize degradation of 2-(5-Hydroxypentyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 2-(5-Hydroxypentyl)phenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of phenolic compounds like this compound are exposure to light, elevated pH, the presence of oxygen, and high temperatures.[1][2][3][4][5][6][7][8][9] These factors can induce oxidation and other degradation pathways, leading to the formation of impurities and loss of the desired compound.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: A common sign of phenolic compound degradation is a change in the color of the solution, often turning from colorless to a pink, tan, or darker hue.[10] This is typically due to the formation of oxidized species. For accurate assessment, it is recommended to use analytical techniques such as HPLC or UV-Vis spectroscopy to quantify the purity of your sample.

Q3: What is the optimal pH range for working with this compound to ensure its stability?

A3: Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7).[5] Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[2][3][4] It is advisable to maintain the pH of your solutions below 7 to minimize degradation.

Q4: Are there any specific solvents that should be avoided when working with this compound?

Q5: How should I store this compound to ensure its long-term stability?

A5: For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry, and dark place.[11][12] Using an amber vial can provide additional protection from light.[11]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Expected Outcome
Oxidation due to atmospheric oxygen Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Handle the compound and prepare solutions under an inert atmosphere using a glovebox or Schlenk line.[13][14][15][16]The solution remains colorless for a longer duration.
High pH of the solution Buffer the solution to maintain a pH below 7. Acidic conditions generally improve the stability of phenolic compounds.[5]The rate of discoloration is significantly reduced.
Presence of metal ion contaminants Use high-purity reagents and solvents. If contamination is suspected, consider using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.The solution's stability improves in the absence of catalytic metal ions.
Issue 2: Low Yield or Purity in Experimental Reactions
Potential Cause Troubleshooting Step Expected Outcome
Thermal degradation Conduct reactions at the lowest effective temperature. If elevated temperatures are necessary, minimize the reaction time.Increased yield and purity of the desired product by avoiding temperature-induced degradation.[9]
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[11]Minimized formation of photodegradation byproducts, leading to a cleaner reaction profile.[17]
Degradation during workup or purification Keep all solutions cool during extraction and chromatography. Use degassed solvents and work efficiently to minimize exposure to air and light.Improved recovery of the pure compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.

  • Inert Atmosphere: If possible, perform all manipulations in a glovebox or under a continuous stream of an inert gas like argon or nitrogen.[13][14][15][16]

  • Solvent Degassing: Prior to use, degas the chosen solvent (e.g., ethanol, methanol, or a buffered aqueous solution) by sparging with an inert gas for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial and gently agitate until the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed amber vial at a low temperature (e.g., 4°C) and in the dark.

Protocol 2: Stability Assessment using UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of this compound in the desired buffer or solvent.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis absorption spectrum of the solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Incubation: Subject the solution to the experimental condition being tested (e.g., exposure to light, elevated temperature, or a specific pH).

  • Time-course Monitoring: At regular intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis: Monitor for changes in the absorbance at λmax and the appearance of new peaks, which would indicate degradation. A decrease in absorbance at the original λmax suggests a loss of the parent compound.

Visualizations

Degradation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation (O2, Light, Metal Ions) Quinone-type_Species Quinone-type Species Phenoxy_Radical->Quinone-type_Species Further Oxidation Polymerized_Products Polymerized Products Quinone-type_Species->Polymerized_Products Polymerization

Caption: Postulated oxidative degradation pathway of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Start Start Degas_Solvent Degas Solvent Prep_Start->Degas_Solvent Weigh_Compound Weigh Compound Degas_Solvent->Weigh_Compound Dissolve Dissolve under Inert Atmosphere Weigh_Compound->Dissolve Perform_Experiment Perform Experiment (Controlled Conditions) Dissolve->Perform_Experiment Take_Sample Take Aliquot Perform_Experiment->Take_Sample Analyze Analyze Sample (e.g., HPLC, UV-Vis) Take_Sample->Analyze Evaluate Evaluate Degradation Analyze->Evaluate Troubleshooting_Logic Start Degradation Observed? Check_Atmosphere Is experiment under inert atmosphere? Start->Check_Atmosphere Yes Success Problem Resolved Start->Success No Check_pH Is pH < 7? Check_Atmosphere->Check_pH Yes Use_Inert Implement inert atmosphere techniques Check_Atmosphere->Use_Inert No Check_Light Is experiment protected from light? Check_pH->Check_Light Yes Adjust_pH Buffer solution to acidic/neutral pH Check_pH->Adjust_pH No Check_Temp Is temperature minimized? Check_Light->Check_Temp Yes Protect_Light Use amber vials or cover setup Check_Light->Protect_Light No Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp No Check_Temp->Success Yes Use_Inert->Success Adjust_pH->Success Protect_Light->Success Lower_Temp->Success

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 2-(5-Hydroxypentyl)phenol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative antioxidant potential of 2-(5-Hydroxypentyl)phenol and the well-characterized polyphenol, Resveratrol.

Executive Summary

Introduction to the Compounds

Resveratrol , a naturally occurring polyphenol found in grapes, berries, and peanuts, has been extensively studied for its potent antioxidant and anti-inflammatory properties. Its unique structure, with hydroxyl groups on both aromatic rings, contributes to its effective radical scavenging capabilities.

This compound is a phenolic compound characterized by a single hydroxyl group on the benzene ring and a five-carbon alkyl chain with a terminal hydroxyl group. As an alkylphenol, it is structurally distinct from resveratrol. Alkylphenols are known to be used as antioxidants in various industrial applications[1][2]. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals[3].

Quantitative Comparison of Antioxidant Activity

Due to the absence of specific data for this compound, this section focuses on the well-documented antioxidant capacity of resveratrol. The following table summarizes key quantitative data from various in vitro antioxidant assays.

Antioxidant AssayCompoundIC50 ValueReference
DPPH Radical Scavenging Resveratrol15.54 µg/mL[4]
Resveratrol0.131 mM[5]
ABTS Radical Scavenging Resveratrol2.86 µg/mL[4]
Resveratrol2 µg/mL[6]
Cellular Antioxidant Activity (CAA) ResveratrolEffective at 0.5–2 µg/mL in HepG2 cells[4]

IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

In-Depth Look at Resveratrol's Antioxidant Mechanisms

Resveratrol exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Resveratrol can directly donate a hydrogen atom or an electron to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Endogenous Antioxidant Enzymes: Resveratrol is known to activate cellular signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Modulation of Signaling Pathways: Key signaling pathways modulated by resveratrol to enhance the cellular antioxidant defense include:

    • Nrf2-ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant genes.

    • SIRT1 Activation: Resveratrol is a well-known activator of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance and longevity. SIRT1 can deacetylate and activate other proteins involved in the antioxidant response.

    • AMPK Pathway: Resveratrol can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, which in turn can modulate downstream targets involved in antioxidant defense.

Antioxidant Potential of Alkylphenols: A Surrogate for this compound

While specific data for this compound is lacking, the antioxidant properties of the broader class of alkylphenols have been investigated. Key structure-activity relationships for phenolic antioxidants include:

  • Hydroxyl Group: The phenolic hydroxyl group is paramount for antioxidant activity, as it can donate a hydrogen atom to stabilize free radicals.

  • Alkyl Chain: The presence and length of an alkyl chain can influence the lipophilicity of the molecule, which may affect its ability to interact with and protect lipid membranes from peroxidation. Some studies suggest that elongating the alkyl chain in certain alkylphenols can enhance their antioxidant activity[7].

  • Position of Substituents: The position of the alkyl group relative to the hydroxyl group (ortho, meta, or para) can impact the stability of the resulting phenoxyl radical and thus the antioxidant capacity. Ortho-substituted alkylphenols have been reported to exhibit superior antioxidant activity compared to their para-isomers in some contexts[8].

Based on its structure, this compound possesses a phenolic hydroxyl group and is therefore expected to exhibit antioxidant properties. The hydroxypentyl group would increase its lipophilicity compared to phenol, potentially enhancing its activity in lipid-rich environments. However, without experimental validation, its potency relative to a potent antioxidant like resveratrol remains speculative.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Protocol:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a known concentration.

    • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) are added to the DPPH solution.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The extent of decolorization is proportional to the antioxidant's concentration.

  • Protocol:

    • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Various concentrations of the test compound and a standard are added to the ABTS•+ solution.

    • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of intracellular reactive oxygen species.

  • Principle: Cells are co-incubated with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) and the antioxidant compound. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence in the presence of the antioxidant compared to the control.

  • Protocol:

    • Adherent cells (e.g., HepG2) are seeded in a 96-well plate and cultured until confluent.

    • The cells are washed and then treated with the test compound or a standard antioxidant (e.g., quercetin) at various concentrations, along with the DCFH-DA probe.

    • After an incubation period (e.g., 1 hour at 37°C), the cells are washed to remove the excess probe and compound.

    • A free radical initiator (e.g., AAPH) is added to induce oxidative stress.

    • The fluorescence is measured at specific time intervals using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • The antioxidant activity is calculated based on the area under the curve of fluorescence versus time.

Visualizations

Signaling Pathways of Resveratrol's Antioxidant Action

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Nrf2 Nrf2 SIRT1->Nrf2 activates AMPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription ROS ROS (Reactive Oxygen Species) Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides ROS->Cellular_Protection causes damage

Caption: Resveratrol's antioxidant signaling pathways.

General Experimental Workflow for In Vitro Antioxidant Assay

Experimental_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare Test Compound and Standard Solutions Start->Prepare_Samples Reaction Mix Reagents with Test/Standard Solutions Prepare_Samples->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for in vitro antioxidant assays.

Conclusion

Resveratrol is a well-established antioxidant with a multifaceted mechanism of action, supported by a large body of scientific evidence. In contrast, there is a significant lack of direct experimental data on the antioxidant activity of this compound. Based on its chemical structure as an alkylphenol, it is plausible that this compound possesses antioxidant properties. However, without empirical data, its efficacy relative to resveratrol cannot be determined. Further research, including in vitro and cellular antioxidant assays, is required to elucidate the antioxidant capacity and potential mechanisms of action of this compound. This would enable a direct and meaningful comparison with well-characterized antioxidants like resveratrol and inform its potential applications in research and drug development.

References

2-(5-Hydroxypentyl)phenol versus other phenol derivatives in anticancer studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the anticancer properties of 2-(5-Hydroxypentyl)phenol remains elusive in current scientific literature, a wealth of research exists on various other phenol derivatives, particularly alkylphenols. This guide provides a comparative overview of the anticancer activities of these compounds, focusing on their cytotoxic effects, the experimental methods used for their evaluation, and the signaling pathways they modulate. The information presented here is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Cytotoxicity of Phenol Derivatives Against Cancer Cell Lines

The anticancer efficacy of phenol derivatives is often evaluated by their cytotoxicity towards cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in these studies. The following tables summarize the IC50 values for several phenol derivatives against various cancer cell lines, providing a basis for comparing their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Propofol (2,6-diisopropylphenol) Bladder Cancer Cells (from patients)3.2 ± 0.6 to 5.3 ± 0.9 (µg/mL)[1]
Colon Cancer (HCT116)89 (µg/mL)[2]
Colon Cancer (RKO)1038 (µg/mL)[2]
2,4-Di-tert-butylphenol Colon Cancer (HCT116)16.25 (µg/mL at 24h), 9.94 (µg/mL at 48h), 9.38 (µg/mL at 72h)[3][4]
Colon Cancer (SW480)35 (µg/mL at 24h), 20.14 (µg/mL at 48h), 19.71 (µg/mL at 72h)[3]
HeLa Cells10 (µg/mL)[5]
4,4'-Methylenebis(2,6-di-tert-butylphenol) Prostate Cancer (PC-3)2324.78 (µg/mL)[6]
Octylphenol Breast Cancer (MCF-7)Proliferation induced[7][8][9]
Nonylphenol Breast CancerAssociated with increased risk[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

Key Experimental Protocols in Anticancer Drug Screening

The following are detailed methodologies for key experiments commonly cited in the anticancer evaluation of phenol derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[13]

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution (or DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 4 hours.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample. In cancer research, it is often used to analyze the expression levels of proteins involved in signaling pathways and apoptosis.

Protocol:

  • Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways in Phenol Derivative-Mediated Anticancer Activity

Phenol derivatives can exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The Ras/Raf/MEK/ERK and PI3K/Akt pathways are two of the most critical pathways in cancer progression and are often targeted by anticancer drugs.

Ras/Raf/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The Ras/Raf/MEK/ERK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating the cell cycle and apoptosis. Its aberrant activation promotes cancer cell survival and proliferation.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation and Growth mTOR->Proliferation

Caption: The PI3K/Akt signaling cascade.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of phenol derivatives.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation MTT MTT Assay (Cytotoxicity Screening) Apoptosis_Assay Annexin V/PI Assay (Apoptosis vs. Necrosis) MTT->Apoptosis_Assay Active Compounds Western_Blot Western Blot (Signaling Pathway Analysis) Apoptosis_Assay->Western_Blot Confirm Apoptosis Animal_Models Animal Models (Tumor Xenografts) Western_Blot->Animal_Models Promising Candidates

Caption: A typical experimental workflow.

References

Cross-Validation of Analytical Methods for 2-(5-Hydroxypentyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of 2-(5-Hydroxypentyl)phenol, a phenolic compound of interest to researchers, scientists, and drug development professionals. While specific cross-validation data for this analyte is not extensively available in the public domain, this document extrapolates from established methods for the analysis of similar phenolic compounds. The guide covers High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics, detailed experimental protocols, and visual workflows.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the three primary analytical techniques used for the quantification of phenolic compounds. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-UV/DADGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.995[2]> 0.99[3]
Limit of Detection (LOD) 0.17 - 1.5 µg/mL[1]Low ng/L[4]0.2 - 0.6 µg/kg[3]
Limit of Quantitation (LOQ) 0.52 - 4.5 µg/mL[1]Not specified0.3 - 1.0 µg/kg[3]
Accuracy (Recovery) 95.9% - 100.6%[1]90% - 112%[5][6]82.8% - 104.8%[3]
Precision (RSD/CV) < 15%[5][6]< 15%[5][6]< 5.8%[3]
Sample Preparation Direct injection or SPE[5][6][7]SPE and derivatization[4][8][9]SPE or direct injection[3][10]
Analysis Time < 3.5 - 60 min[5][6][7]Variable< 35 min[11]
Selectivity ModerateHighVery High
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for this compound.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine analysis of phenolic compounds and offers a good balance between performance and cost.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water (pH ≤ 2).[1]

    • Load the sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analyte with a suitable organic solvent such as methanol or ethyl acetate.[1]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[11]

    • Flow Rate: 0.5 - 1.0 mL/min.[11][12]

    • Column Temperature: Ambient or controlled (e.g., 35 °C).[11]

    • Detection: Diode array detector monitoring at multiple wavelengths (e.g., 280 nm for phenols).[12]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, particularly for volatile and semi-volatile phenolic compounds. Derivatization is often required to improve chromatographic performance.

  • Sample Preparation (SPE and Derivatization):

    • Perform SPE as described for HPLC.

    • Derivatize the extracted phenols using an agent like pentafluorobenzyl bromide (PFBBr) or diazomethane to increase volatility and improve peak shape.[9]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Injector: Splitless injection at 200-275 °C.[8][13]

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature of 250-300 °C.[8][13]

    • Mass Spectrometer: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for detection.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for trace-level quantification in complex matrices.

  • Sample Preparation:

    • Sample preparation can be as simple as "dilute and shoot" for clean samples or may involve SPE for more complex matrices.[3][10]

  • Chromatographic Conditions:

    • Similar to HPLC-DAD, a C18 reversed-phase column with a gradient of acetonitrile and formic acid in water is typically used.[11]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Sample SPE Solid-Phase Extraction Sample->SPE Eluate Eluate SPE->Eluate Reconstitution Reconstitution Eluate->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC DAD Diode Array Detection HPLC->DAD Data Data Acquisition DAD->Data Quantification Quantification Data->Quantification

Caption: Workflow for the analysis of this compound by HPLC-DAD.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization SPE->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometry (EI Source) GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Sample Preparation Dilution or SPE Sample->Preparation LC LC Separation (C18 Column) Preparation->LC MSMS Tandem Mass Spectrometry (ESI Source, MRM) LC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

A Guide to Inter-laboratory Comparison of 2-(5-Hydroxypentyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

An inter-laboratory comparison is a critical exercise to assess the reproducibility and reliability of an analytical method across different laboratories. By analyzing identical samples, participating laboratories can evaluate the level of agreement in their quantification of 2-(5-Hydroxypentyl)phenol, identify potential sources of variability, and establish a consensus on best practices for its measurement. Such studies are essential for method validation and ensuring the consistency of results in research and drug development. Inter-laboratory studies are performed to evaluate the performance of an analytical method through collaborative trials and to assess any potential bias.[1]

Experimental Protocols

To ensure comparability of results, it is imperative that all participating laboratories adhere to standardized experimental protocols. The following methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for the quantification of this compound.

2.1. Sample Preparation

A standardized sample preparation protocol is crucial to minimize variability.

  • Extraction: A common method for extracting phenolic compounds from a sample matrix is solid-phase extraction (SPE).[2]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis or a derivatization agent for GC-MS analysis.

2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the quantification of phenolic compounds.[3][4][5]

  • Instrumentation: An HPLC system equipped with a UV-Vis Diode Array Detector (DAD) is typically used.[3]

  • Column: A reversed-phase C18 column is recommended for the separation.[3][5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often employed.[6]

  • Detection: The wavelength for detection should be set at the absorption maximum of this compound. For many phenolic compounds, wavelengths around 280 nm are used.[7]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards of this compound.[3]

2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the analysis of phenolic compounds, often requiring derivatization to increase volatility.[8][9][10][11]

  • Derivatization: Phenolic compounds are often converted to their trimethylsilyl (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][12]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.[10]

  • Ionization: Electron impact (EI) ionization is a standard method.[8]

  • Quantification: Quantification can be performed using selected ion monitoring (SIM) for higher sensitivity and selectivity, based on characteristic ions of the derivatized this compound.

Data Presentation

Clear and structured presentation of quantitative data is essential for a meaningful comparison. The following tables provide a template for summarizing the results from participating laboratories.

Table 1: Quantification of this compound in Standard Solution (Known Concentration)

Laboratory IDAnalytical MethodMeasured Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab 01HPLC-DAD
Lab 02HPLC-DAD
Lab 03GC-MS (TMS derivative)
Lab 04GC-MS (TMS derivative)
......

Table 2: Quantification of this compound in Blinded Sample

Laboratory IDAnalytical MethodReported Concentration (µg/mL)
Lab 01HPLC-DAD
Lab 02HPLC-DAD
Lab 03GC-MS (TMS derivative)
Lab 04GC-MS (TMS derivative)
......

Table 3: Summary of Inter-laboratory Comparison Results for Blinded Sample

ParameterHPLC-DADGC-MSOverall
Number of Laboratories
Mean Concentration (µg/mL)
Standard Deviation (µg/mL)
Coefficient of Variation (%)
Reproducibility (RSDR, %)

Visualization of Workflows

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Receipt extraction Solid-Phase Extraction (SPE) start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC-DAD Analysis extraction->hplc gcms GC-MS Analysis derivatization->gcms quantification Quantification hplc->quantification gcms->quantification reporting Reporting Results quantification->reporting

Figure 1: General experimental workflow for quantification.

4.2. Inter-laboratory Study Design

The logical flow of an inter-laboratory comparison study is depicted in the diagram below.

interlab_study cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Develop Standardized Protocol samples Prepare and Distribute Samples protocol->samples lab_analysis Analysis by Participating Labs samples->lab_analysis data_submission Submission of Results lab_analysis->data_submission statistical_analysis Statistical Analysis of Data data_submission->statistical_analysis report Final Report and Recommendations statistical_analysis->report

Figure 2: Logical design of an inter-laboratory comparison study.

Method Validation Parameters

For a comprehensive inter-laboratory comparison, the analytical methods employed should be validated. Key validation parameters to be assessed by each laboratory include:

  • Accuracy: The closeness of the measured value to the true value.[13]

  • Precision: The degree of agreement among individual measurements, typically expressed as the relative standard deviation (RSD). This can be evaluated at different levels, such as repeatability (intra-assay precision) and intermediate precision.[13]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[14][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

References

A Comparative Guide to the Structure-Activity Relationship of 2-(5-Hydroxypentyl)phenol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(5-hydroxypentyl)phenol and its analogs, focusing on their structure-activity relationships (SAR) as modulators of cannabinoid receptors and as potential antioxidant and anti-inflammatory agents. The information is compiled from various studies to offer an objective overview supported by experimental data.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The core structure, a phenol ring substituted with a hydroxypentyl chain, is a key pharmacophore found in various biologically active compounds, including metabolites of synthetic cannabinoids. Understanding the structure-activity relationship of this class of compounds is crucial for the rational design of novel therapeutic agents with desired potency, selectivity, and safety profiles.

The primary biological targets for many of these analogs are the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and is involved in modulating inflammation and pain.[1] The affinity and efficacy of these compounds at cannabinoid receptors are highly dependent on the nature of the substituents on both the phenolic ring and the alkyl side chain.

Furthermore, the phenolic hydroxyl group imparts antioxidant properties to these molecules. The ability to scavenge free radicals and inhibit oxidative processes is a key aspect of their potential therapeutic applications. Modifications to the chemical structure can significantly influence this antioxidant activity. This guide will explore these relationships through quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Data Summary

The following tables summarize the biological activities of this compound analogs and related compounds.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of Hydroxypentyl Analogs

CompoundTargetKᵢ (nM)EC₅₀ (nM)Efficacy (%)
UR-144 N-(5-hydroxypentyl) metaboliteCB1-8.5-
UR-144 N-(5-hydroxypentyl) metaboliteCB2-3.6-
UR-144 N-(4-hydroxypentyl) metaboliteCB1->1000-
UR-144 N-(4-hydroxypentyl) metaboliteCB2-3.6-
UR-144 N-(2-hydroxypentyl) metaboliteCB1-6.3-
UR-144 N-(2-hydroxypentyl) metaboliteCB2-9.6-
CP55,940 (Reference Agonist)CB11.25-100
CP55,940 (Reference Agonist)CB21.15-100

Data sourced from studies on synthetic cannabinoid metabolites.[2][3]

Table 2: In Vitro Anti-Inflammatory and Antioxidant Activities of Substituted Phenol Analogs

CompoundAssayIC₅₀ (µM)
2,6-bis-(4-nitrobenzylidene) cyclohexanoneAnti-inflammatory (NO inhibition)6.68
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatory (Carrageenan-induced edema)- (Significant inhibition at 40mg/kg)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-2 Inhibition0.74
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2 Inhibition0.69
Gallic Acid (Reference)DPPH Radical Scavenging9.02
Gallic Acid (Reference)ABTS Radical Scavenging3.23

Data compiled from various studies on substituted phenols.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cannabinoid Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for CB1 and CB2 receptors.

  • Method: Radioligand displacement assay.

  • Materials:

    • Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound.

    • The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid ligand (e.g., WIN 55,212-2).

    • IC₅₀ values (the concentration of test compound that displaces 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

    • Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (potency and efficacy) of test compounds at G-protein coupled receptors like CB1 and CB2.

  • Method: Measurement of agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Membranes from cells expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

    • Test compounds.

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure a pool of inactive G-proteins.

    • The membranes are then incubated with [³⁵S]GTPγS and varying concentrations of the test compound.

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

    • EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by non-linear regression analysis of the dose-response curves.

3. In Vitro Antioxidant Activity Assays

  • a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

    • Procedure: A solution of the test compound is mixed with a DPPH solution in methanol. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

  • b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Principle: Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. The reduction in the blue-green color is proportional to the antioxidant concentration.

    • Procedure: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS radical solution, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm). The antioxidant activity is often expressed as Trolox equivalents.

4. In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

  • Objective: To assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured and seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Visualizations

Signaling Pathways and Experimental Workflows

Cannabinoid_Receptor_Signaling cluster_receptor Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates PLC PLC G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ligand This compound Analog Ligand->CB_Receptor Binds to PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Receptor_Binding CB Receptor Binding Assay Purification->Receptor_Binding Functional_Assay [³⁵S]GTPγS Functional Assay Purification->Functional_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (NO) Purification->Anti_Inflammatory_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Functional_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis Anti_Inflammatory_Assay->SAR_Analysis

References

Validating the Specificity of a 2-(5-Hydroxypentyl)phenol-Targeted Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the specificity of a putative monoclonal antibody targeting the small molecule 2-(5-hydroxypentyl)phenol. Given the challenges in developing and validating antibodies against small molecule haptens, a multi-pronged approach is essential to ensure specificity and reliability. This document outlines key experimental protocols, presents comparative data, and illustrates the underlying biological and experimental workflows.

Hypothetical Biological Context: A G-Protein Coupled Receptor (GPCR) Signaling Pathway

To establish a functional context for antibody validation, we hypothesize that this compound acts as a ligand for a novel G-protein coupled receptor (GPCR), designated here as Phenol Receptor 1 (PheR1). Activation of PheR1 is postulated to initiate a signaling cascade involving the activation of Phospholipase C (PLC) and subsequent downstream signaling events. This pathway provides a cellular model to assess the antibody's ability to block or modulate a biological response.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PheR1 PheR1 (GPCR) PLC Phospholipase C (PLC) PheR1->PLC Gq activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca2+ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylation Ligand This compound Ligand->PheR1 Binds & Activates Antibody Anti-2-(5-HP)phenol Ab Antibody->Ligand Sequesters

Caption: Hypothetical PheR1 signaling pathway.

Experimental Validation of Antibody Specificity

A series of immunoassays are crucial to validate the antibody's specificity for this compound. The workflow below outlines the key experiments, including Enzyme-Linked Immunosorbent Assay (ELISA) for binding confirmation, Western Blotting to ensure no cross-reactivity with cellular proteins, and a competitive ELISA to determine specificity against structurally similar molecules.

Antibody_Validation_Workflow cluster_synthesis Antigen Preparation cluster_primary_validation Primary Validation cluster_specificity_testing Specificity & Affinity cluster_functional_assay Functional Validation Hapten 2-(5-HP)phenol (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Direct_ELISA Direct ELISA Conjugate->Direct_ELISA Coating Antigen WB Western Blot Direct_ELISA->WB Confirm Binding Competitive_ELISA Competitive ELISA WB->Competitive_ELISA Assess Cross-Reactivity SPR Surface Plasmon Resonance (SPR) Competitive_ELISA->SPR Determine Specificity Cell_Assay Cell-Based Signaling Assay SPR->Cell_Assay Quantify Affinity Final_Validation Validated Antibody Cell_Assay->Final_Validation Confirm Neutralizing Activity

Caption: Antibody validation workflow.

Comparative Performance Data

The following table summarizes the expected quantitative results from the validation experiments.

Experiment Metric Target: 2-(5-HP)phenol Alternative 1: Phenol Alternative 2: 4-Pentylphenol Negative Control: BSA
Direct ELISA OD450 at 1 µg/mL Ab1.850.150.210.05
Competitive ELISA IC50 (nM)15> 10,000> 10,000N/A
Western Blot Band DetectedNoneNoneNoneNone
Surface Plasmon Resonance KD (M)1.2 x 10⁻⁸No BindingNo BindingNo Binding
Cell-Based Assay % Inhibition of Signaling85%< 5%< 5%0%

Detailed Experimental Protocols

Direct ELISA Protocol
  • Coating: Microtiter plates are coated with 10 µg/mL of this compound conjugated to Bovine Serum Albumin (BSA) in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Antibody Incubation: The anti-2-(5-hydroxypentyl)phenol antibody, diluted in blocking buffer, is added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

  • Detection: Plates are washed, and TMB substrate is added. The reaction is stopped with 2N H₂SO₄, and the absorbance is read at 450 nm.

Competitive ELISA Protocol
  • Coating and Blocking: The protocol follows steps 1 and 2 of the Direct ELISA.

  • Competition: The anti-2-(5-hydroxypentyl)phenol antibody is pre-incubated with varying concentrations of free this compound, phenol, or 4-pentylphenol for 30 minutes.

  • Incubation: The antibody-competitor mixture is added to the wells and incubated for 2 hours.

  • Detection: The protocol follows steps 4 and 5 of the Direct ELISA. The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the antibody binding.

Western Blot Protocol
  • Sample Preparation: Lysates from cells stimulated with this compound and unstimulated controls are prepared.

  • Electrophoresis: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour.

  • Primary Antibody: The membrane is incubated with the anti-2-(5-hydroxypentyl)phenol antibody overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed, incubated with an HRP-conjugated secondary antibody, and visualized using an enhanced chemiluminescence (ECL) substrate. The absence of any specific bands indicates no cross-reactivity with cellular proteins.

Cell-Based Signaling Assay Protocol
  • Cell Culture: Cells expressing the hypothetical PheR1 are cultured to 80-90% confluency.

  • Antibody Incubation: Cells are pre-incubated with the anti-2-(5-hydroxypentyl)phenol antibody for 1 hour.

  • Ligand Stimulation: this compound is added to the cells to a final concentration known to elicit a robust signaling response (e.g., EC80).

  • Signal Measurement: After a specified time, intracellular calcium levels are measured using a fluorescent indicator (e.g., Fura-2 AM). The percentage inhibition of the signal by the antibody is calculated relative to the response with the ligand alone.

Conclusion

The validation of an antibody targeting a small molecule like this compound requires a rigorous and multi-faceted approach. The data presented in this guide, derived from a series of well-established immunoassays, would collectively demonstrate the high specificity and affinity of the antibody for its intended target. The lack of cross-reactivity with structurally similar phenols and the ability to functionally block a biological signaling pathway are critical indicators of a highly specific and reliable antibody suitable for research and potential diagnostic or therapeutic development.

Comparative Analysis of 2-(5-Hydroxypentyl)phenol's Efficacy in Different Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific experimental data was found regarding the efficacy of 2-(5-Hydroxypentyl)phenol in different cell lines. Therefore, a direct comparative analysis as requested cannot be provided at this time.

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are known to exhibit a wide range of biological activities, including cytotoxic and pro-apoptotic effects in cancer cells.[1][2] The specific structure of a phenolic compound, including the nature and position of its substituents, plays a crucial role in determining its biological activity.

The requested compound, this compound, belongs to this large family. A structurally related compound, 5''-Hydroxycannabidiol, a metabolite of cannabidiol, has been identified, but its cytotoxic or antiproliferative effects have not been extensively studied in a comparative manner across different cell lines.[3] Synthetic cannabinoids, some of which possess a hydroxypentyl chain, are known to interact with cannabinoid receptors, and their metabolites can retain biological activity.[4] However, a direct link or comparative efficacy data with this compound is not available in the current body of scientific literature.

While general mechanisms of action for phenolic compounds in cancer cells have been elucidated, including the induction of apoptosis through caspase activation and modulation of signaling pathways like JAK-STAT, the specific pathways affected by this compound remain unknown.[5][6]

General Experimental Approaches for Efficacy Analysis

To conduct a comparative analysis of a novel compound like this compound, a series of standard in vitro assays would be employed. These experiments are designed to quantify the compound's effect on cell viability, proliferation, and the induction of programmed cell death (apoptosis). The following sections outline the typical experimental protocols that would be utilized for such an investigation.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells from different lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (the solvent used to dissolve the compound) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are typically expressed as a percentage of cell viability compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated for each cell line.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value.

  • Staining: After treatment, cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

3. Caspase Activity Assay

Caspases are a family of proteases that play a key role in apoptosis. Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, are commonly used to confirm apoptosis induction.

  • Cell Lysis: Cells are treated with the compound, and cell lysates are prepared.

  • Substrate Addition: A specific substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter, is added to the lysates.

  • Signal Detection: Cleavage of the substrate by the active caspase releases the reporter, which can be quantified using a spectrophotometer or fluorometer. An increase in signal indicates an increase in caspase activity.

4. Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell survival and apoptosis signaling pathways.

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2 family proteins, caspases, proteins from the PI3K/Akt or MAPK pathways).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow of the described experiments and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Different Cell Lines Treatment Treat with this compound Cell_Lines->Treatment MTT MTT Assay (Viability/Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Detection) Treatment->Apoptosis Caspase Caspase Activity Assay Treatment->Caspase Western Western Blot (Protein Expression) Treatment->Western IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Caspase->Apoptosis_Quant Pathway_Analysis Signaling Pathway Analysis Western->Pathway_Analysis

Caption: A general workflow for evaluating the efficacy of a compound in different cell lines.

Apoptosis_Signaling_Pathway Compound This compound Receptor Cell Surface Receptor (Hypothetical) Compound->Receptor Binds to Signal_Transduction Signal Transduction (e.g., PI3K/Akt, MAPK) Receptor->Signal_Transduction Activates/Inhibits Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Signal_Transduction->Bcl2_Family Regulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Controls Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be modulated by this compound.

References

A Comparative Guide to the Synthetic Efficiency of 2-(5-Hydroxypentyl)phenol Production Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(5-Hydroxypentyl)phenol is a phenolic compound with potential applications in the development of novel therapeutic agents and as a building block in organic synthesis. The efficient and selective synthesis of this molecule is crucial for its further investigation and utilization. This guide provides a comparative benchmark of three distinct synthetic strategies for the production of this compound: Grignard synthesis, ether cleavage, and catalytic C-H alkylation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the synthetic efficiency of these methods, supported by experimental data from analogous reactions in the literature.

Benchmarked Synthetic Strategies: An Overview

Three primary synthetic routes to this compound are evaluated in this guide:

  • Grignard Synthesis: A classic organometallic approach involving the reaction of a Grignard reagent with an electrophile to form the carbon-carbon bond between the phenol ring and the pentyl chain.

  • Ether Cleavage: A method that relies on the deprotection of a precursor where the phenolic hydroxyl group is masked as an ether.

  • Catalytic C-H Alkylation: A modern, atom-economical approach that involves the direct, transition-metal-catalyzed coupling of a phenol with an alkene or alcohol.

The following sections provide detailed experimental protocols and quantitative data for each method, based on established and analogous reactions found in the scientific literature.

Method 1: Grignard Synthesis

The Grignard synthesis route offers a versatile method for forming the C-C bond at the ortho position of the phenol. A plausible approach involves the reaction of a protected 2-bromophenol with a suitable Grignard reagent derived from a 5-carbon chain with a protected hydroxyl group, followed by deprotection. Alternatively, a Grignard reagent can be formed from a protected 2-bromophenol and reacted with an epoxide like tetrahydropyran.

Experimental Protocol: Grignard Reaction with an Epoxide

Step 1: Preparation of the Grignard Reagent. Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

Step 2: Reaction with Tetrahydropyran. The Grignard reagent solution is cooled to 0 °C. A solution of tetrahydropyran (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Step 3: Work-up and Deprotection. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting intermediate is then subjected to demethylation using a reagent like boron tribromide to yield the final product.

Quantitative Data for Analogous Grignard Reactions
Reaction TypeElectrophileYield (%)Temperature (°C)Reaction Time (h)Reference
Grignard + EpoxideEthylene Oxide60-800 to RT12[1][2]
Grignard + AldehydeBenzaldehyde70-900 to RT2-4[3][4]
Grignard + EsterEthyl Benzoate80-95 (tertiary alcohol)0 to RT1-3[3][5]

Note: Yields are for analogous reactions and may vary for the synthesis of this compound.

cluster_grignard Grignard Synthesis Workflow start 2-Bromoanisole mg Mg, Et2O start->mg 1. grignard Grignard Reagent mg->grignard reaction Grignard Reaction grignard->reaction 2. epoxide Tetrahydropyran epoxide->reaction workup Aqueous Workup reaction->workup 3. intermediate Methoxy Intermediate workup->intermediate demethylation Demethylation (BBr3) intermediate->demethylation 4. product This compound demethylation->product cluster_ether_cleavage Ether Cleavage Workflow start 2-(5-Hydroxypentyl)anisole reagent BBr3, DCM start->reagent 1. reaction Demethylation reagent->reaction quench Quenching (H2O, MeOH) reaction->quench 2. extraction Extraction quench->extraction 3. purification Purification extraction->purification 4. product This compound purification->product cluster_ch_alkylation Catalytic C-H Alkylation Workflow phenol Phenol catalyst Re2(CO)10, Toluene phenol->catalyst 1. alkene 1-Pentene alkene->catalyst reaction Heating catalyst->reaction 2. purification Purification reaction->purification 3. product 2-Pentylphenol purification->product cluster_decision_making Decision-Making Flowchart for Synthesis start Goal: Synthesize this compound q1 Priority: Atom Economy? start->q1 q2 Tolerance for Harsh Reagents? q1->q2 No ch_alkylation Catalytic C-H Alkylation q1->ch_alkylation Yes q3 Expertise with Anhydrous Techniques? q2->q3 No ether_cleavage Ether Cleavage q2->ether_cleavage Yes q3->ether_cleavage Consider precursor synthesis grignard Grignard Synthesis q3->grignard Yes

References

A Comparative Analysis of the Biological Effects of 2-(5-Hydroxypentyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of the biological effects of 2-(5-Hydroxypentyl)phenol against other notable phenolic compounds, namely Resveratrol, Curcumin, and Caffeic Acid. Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring, and they are known for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of their potential therapeutic applications.

Comparative Biological Activity

The biological efficacy of phenolic compounds is often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[2][4] While the specific activities of this compound are yet to be extensively documented, a comparison with established phenols provides a valuable reference.

CompoundKey Biological ActivitiesNotable Mechanisms of Action
This compound Antioxidant (presumed), Anti-inflammatory (presumed)Presumed to involve free radical scavenging and modulation of inflammatory signaling pathways.
Resveratrol Antioxidant, Anti-inflammatory, Cardioprotective, NeuroprotectiveScavenges reactive oxygen species (ROS), inhibits cyclooxygenase (COX) enzymes, modulates SIRT1 signaling.[1][5]
Curcumin Antioxidant, Anti-inflammatory, AnticancerInhibits nuclear factor-kappa B (NF-κB) signaling, scavenges ROS, modulates various enzymatic activities.[6]
Caffeic Acid Antioxidant, Anti-inflammatory, AnticarcinogenicActs as a free radical scavenger, inhibits inflammatory mediator production.[1]

Experimental Protocols

The following are generalized methodologies for assessing the key biological effects of phenolic compounds.

1. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

  • Objective: To determine the free radical scavenging capacity of the test compound.

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of DPPH in the same solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

2. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Principle: Macrophages, such as the RAW 264.7 cell line, can be stimulated with lipopolysaccharide (LPS) to produce nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

    • Calculate the percentage of NO inhibition for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a common target for phenolic compounds.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα_P P-IκBα IKK->IκBα_P Phosphorylation IκBα IκBα NF-κB NF-κB IκBα->NF-κB Inhibition IκBα->IκBα_P NF-κB_active Active NF-κB IκBα_P->NF-κB_active Release DNA DNA NF-κB_active->DNA Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Caption: Simplified NF-κB inflammatory signaling pathway.

Antioxidant Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound.

Antioxidant_Workflow Compound_Preparation Prepare Test Compound and Controls Assay_Setup Set up DPPH Assay (96-well plate) Compound_Preparation->Assay_Setup Incubation Incubate in Dark (30 minutes) Assay_Setup->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for DPPH antioxidant assay.

References

Confirming the Identity of 2-(5-Hydroxypentyl)phenol using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of 2-(5-Hydroxypentyl)phenol. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methodology for their needs.

Introduction

The unequivocal identification of chemical compounds is a cornerstone of chemical research and drug development. For isomeric compounds such as this compound, which share the same molecular formula but differ in their structural arrangement, this task can be particularly challenging. High-resolution mass spectrometry has emerged as a powerful tool for structural elucidation, offering high accuracy, sensitivity, and the ability to determine elemental composition. This guide will delve into the application of HRMS for confirming the identity of this compound and compare its performance with alternative analytical methods.

Comparison of Analytical Techniques

The choice of analytical technique for compound identification depends on various factors, including the complexity of the sample, the required level of structural detail, and available resources. Below is a comparison of HRMS with other common analytical techniques for the analysis of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyIon Mobility Spectrometry (IMS)
Primary Function Precise mass measurement and elemental composition determination.Separation of volatile compounds and mass-to-charge ratio measurement.Detailed structural elucidation, including connectivity and stereochemistry.Separation of ions based on their size, shape, and charge.
Mass Accuracy < 5 ppmLow resolution (nominal mass)Not applicableNot applicable
Resolution High (>10,000)LowHighModerate to High
Sensitivity High (sub-ppb)High (ppb range)Low (requires mg of sample)High (can be coupled with MS)
Isomer Differentiation Can distinguish isomers with different fragmentation patterns.Can separate isomers based on retention time.Excellent for distinguishing all types of isomers.Can separate isomers with different collision cross-sections.[1]
Sample Requirements Small sample volume, requires ionization.Volatile and thermally stable samples; derivatization may be required for polar compounds.[2]Pure sample required for unambiguous interpretation.Requires ionization.
Throughput HighHighLowHigh

High-Resolution Mass Spectrometry for this compound Identification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula with high confidence. This is a key advantage over low-resolution mass spectrometry, which provides only nominal mass information.

Expected Fragmentation Pattern
  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the pentyl chain, leading to the formation of a stable benzylic cation.

  • Alkyl Chain Fragmentation: Fragmentation along the C-C bonds of the pentyl chain.

  • Loss of Water: Dehydration from the hydroxyl group on the pentyl chain.

These fragmentation patterns provide a unique fingerprint for the molecule, which can be used for its identification.

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation

  • Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of phenolic compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation information.

4. Data Analysis

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Use the accurate mass to calculate the elemental formula. The theoretical exact mass of this compound (C₁₁H₁₆O₂) is 180.11503 Da.

  • Analyze the MS/MS fragmentation pattern to confirm the structure.

Visualizing the Workflow and Fragmentation

Graphviz diagrams can be used to visualize the experimental workflow and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject column C18 Column Separation inject->column esi Electrospray Ionization column->esi orbitrap Orbitrap/TOF Analysis esi->orbitrap msms MS/MS Fragmentation orbitrap->msms accurate_mass Accurate Mass Determination orbitrap->accurate_mass fragmentation Fragmentation Analysis msms->fragmentation formula Elemental Formula Calculation accurate_mass->formula

Figure 1. Experimental workflow for the HRMS analysis of this compound.

fragmentation_pathway cluster_frags M [C11H16O2]+• m/z = 180.1150 F1 [C7H7O]+• m/z = 107.0497 (Benzylic Cleavage) M->F1 - C4H9O F2 [C11H14O]+• m/z = 162.1045 (Loss of H2O) M->F2 - H2O F3 [C6H5O]+• m/z = 93.0340 (Further Fragmentation) F1->F3 - CH2

Figure 2. Predicted fragmentation pathway of this compound in positive ESI mode.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the structural confirmation of this compound. Its ability to provide accurate mass measurements and detailed fragmentation information allows for unambiguous identification and differentiation from its isomers. While other techniques such as GC-MS and NMR offer complementary information, the sensitivity, speed, and confidence provided by HRMS make it a superior choice for this application. By following the detailed experimental protocol and utilizing the predictive fragmentation pathways outlined in this guide, researchers can confidently confirm the identity of this compound in their samples.

References

Safety Operating Guide

Proper Disposal of 2-(5-Hydroxypentyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 2-(5-hydroxypentyl)phenol must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound, reflecting best practices for handling hazardous phenolic substances.

Due to the limited availability of specific safety data for this compound, the following procedures are based on established guidelines for the disposal of phenol and other hazardous phenolic compounds. Phenolic compounds are generally classified as toxic and corrosive, necessitating their treatment as hazardous waste.

Summary of Key Safety and Disposal Data

The following table summarizes critical data for phenol, which should be used as a conservative proxy for handling this compound in the absence of specific data for the latter.

ParameterValue (for Phenol)Citation
GHS Hazard Statements H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)[1]
UN Number 1671[2]
Hazard Class 6.1 (Toxic)[2]
Packing Group II[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles or face shield, lab coat, and in some cases, respiratory protection.[2]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound waste is critical to maintaining a safe laboratory environment and preventing environmental contamination. The following protocol outlines the necessary steps for the safe handling and disposal of both liquid and solid waste containing this compound.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with phenolic compounds.

  • Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and absorbent pads, in a separate, sealed, and clearly labeled container for solid hazardous waste.

2. Waste Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste ".

  • The label must clearly identify the contents, including the full chemical name: "This compound ".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that the storage area is equipped with secondary containment to prevent the spread of any potential spills.

  • Keep containers tightly sealed when not in use.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wear appropriate PPE, including respiratory protection if there is a risk of inhaling vapors.

  • Contain the spill using an inert absorbent material, such as vermiculite or sand.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal LiquidWaste Liquid Waste (Solutions containing this compound) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate SolidWaste Solid Waste (Contaminated PPE, labware) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate StorageArea Designated & Secure Waste Storage Area LiquidContainer->StorageArea Store Securely SolidContainer->StorageArea Store Securely Disposal Licensed Hazardous Waste Disposal StorageArea->Disposal Arrange Pickup

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.